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  • Product: 1,7-Diisothiocyanatoheptane

Core Science & Biosynthesis

Foundational

what is the chemical structure of 1,7-diisothiocyanatoheptane

The structural and functional design of crosslinking agents is a cornerstone of modern bioconjugation and polymer chemistry. As a Senior Application Scientist, I frequently evaluate the specific architectural benefits of...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural and functional design of crosslinking agents is a cornerstone of modern bioconjugation and polymer chemistry. As a Senior Application Scientist, I frequently evaluate the specific architectural benefits of aliphatic spacers in crosslinking reagents. 1,7-Diisothiocyanatoheptane (CAS: 223394-93-2) is a highly specialized, homobifunctional crosslinker characterized by a seven-carbon aliphatic chain flanked by two reactive isothiocyanate groups[1].

This whitepaper provides an in-depth technical analysis of 1,7-diisothiocyanatoheptane, detailing its chemical structural advantages, mechanistic reactivity, and field-proven protocols for both organic synthesis and protein bioconjugation.

Chemical Architecture and Mechanistic Advantages

The molecular formula of 1,7-diisothiocyanatoheptane is C9​H14​N2​S2​ , with a molecular weight of 214.4 g/mol [1][2]. Its structure ( S=C=N−(CH2​)7​−N=C=S ) dictates its unique physicochemical behavior.

The "Odd-Even" Effect in the Aliphatic Spacer

The choice of a seven-carbon (heptamethylene) spacer over the more common six-carbon (hexamethylene) or eight-carbon alternatives is highly deliberate in advanced polymer design. In aliphatic chains, an odd number of methylene groups disrupts the highly ordered crystalline packing typically seen in even-numbered chains.

  • In Polymer Science: When 1,7-diisothiocyanatoheptane is polymerized with diamines or dithiols to form polythioureas or polydithiourethanes, the "odd-even effect" reduces the glass transition temperature ( Tg​ ) and melting temperature ( Tm​ )[3]. This yields polymers with enhanced solubility, flexibility, and dynamic self-healing properties compared to their rigid, even-numbered counterparts[4].

  • In Bioconjugation: The 7-carbon chain provides a flexible spacer of approximately 10 Å. This distance is optimal for crosslinking adjacent protein subunits without inducing severe steric hindrance or denaturing the protein's tertiary structure[5].

Isothiocyanate Reactivity

The isothiocyanate group (-N=C=S) features a highly electrophilic central carbon atom. Unlike isocyanates (-N=C=O), which rapidly hydrolyze in water, isothiocyanates are significantly more stable in aqueous environments[5]. This stability is crucial for bioconjugation, allowing the crosslinker to selectively undergo nucleophilic attack by primary amines (such as the ϵ -amino groups of lysine residues) in slightly alkaline aqueous buffers, forming highly stable, irreversible thiourea bonds[6].

Quantitative Data: Physicochemical Profiling

To facilitate experimental design, the quantitative properties of 1,7-diisothiocyanatoheptane and its precursor are summarized below.

Table 1: Physicochemical Properties of 1,7-Diisothiocyanatoheptane

PropertyValue / DescriptionCausality / Significance
CAS Number 223394-93-2Unique chemical identifier for procurement[1].
Molecular Weight 214.4 g/mol Used to calculate precise molar excess during conjugation[2].
Spacer Length ~10 AngstromsDetermines the maximum distance between crosslinked biomolecules.
Solubility DMSO, DMF, DCMHydrophobic nature requires organic co-solvents prior to aqueous introduction.
Reactive Target Primary Amines ( −NH2​ )Forms stable thiourea linkages; optimal reaction at pH 8.0–9.0[5].

Experimental Protocols: Synthesis and Application

Protocol A: De Novo Synthesis of 1,7-Diisothiocyanatoheptane

The synthesis relies on the conversion of 1,7-diaminoheptane (CAS: 646-19-5)[7] using thiophosgene. This protocol utilizes a biphasic system to self-validate the reaction progress and protect the product.

  • Preparation of the Biphasic System: Dissolve 10 mmol of 1,7-diaminoheptane in 50 mL of dichloromethane (DCM). Add 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality: The biphasic system partitions the organic-soluble product into the DCM layer, protecting it from aqueous degradation. The bicarbonate acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of unreacted amines, which would otherwise halt the reaction.

  • Electrophilic Addition: Cool the rapidly stirring mixture to 0°C in an ice bath. Add 22 mmol of thiophosgene ( CSCl2​ ) dropwise over 30 minutes.

    • Causality: Thiophosgene is highly reactive. Maintaining 0°C suppresses the exothermic nature of the reaction and minimizes the formation of oligomeric polythiourea side products.

  • Maturation: Allow the reaction to stir vigorously for 3 hours, gradually warming to room temperature.

  • Extraction & Validation: Separate the organic layer. Wash twice with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The presence of a strong IR absorption band near 2100 cm⁻¹ validates the successful formation of the isothiocyanate groups[8].

G A 1,7-Diaminoheptane (Aqueous/Organic Interface) C Nucleophilic Attack Intermediate A->C Addition at 0°C B Thiophosgene (CSCl2) + NaHCO3 (Acid Scavenger) B->C Electrophile Donor D 1,7-Diisothiocyanatoheptane (Hydrophobic Product) C->D HCl Elimination

Caption: Synthesis pathway of 1,7-diisothiocyanatoheptane via thiophosgene in a biphasic system.

Protocol B: Homobifunctional Protein Crosslinking

This workflow details the covalent conjugation of two amine-containing proteins using 1,7-diisothiocyanatoheptane.

  • Buffer Exchange: Dialyze the target proteins into 0.1 M Sodium Bicarbonate buffer, pH 8.5.

    • Causality: A pH of 8.5 ensures that the ϵ -amino groups of lysine residues are deprotonated (nucleophilic) while maintaining the structural integrity of most proteins[5]. Avoid Tris or glycine buffers here, as their primary amines will competitively inhibit the reaction.

  • Crosslinker Activation: Dissolve 1,7-diisothiocyanatoheptane in anhydrous DMSO to a concentration of 10 mM.

    • Causality: The aliphatic heptane chain renders the crosslinker hydrophobic. Pre-dissolving in DMSO ensures homogeneous dispersion when added to the aqueous protein solution.

  • Conjugation: Add the crosslinker to the protein solution at a 10-fold molar excess. Vortex gently and incubate at room temperature for 2 hours.

  • Quenching (Self-Validation Step): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Causality: The excess primary amines in Tris rapidly consume any unreacted isothiocyanate groups, effectively stopping the reaction and preventing late-stage, uncontrolled protein aggregation.

  • Purification: Remove the quenched crosslinker and DMSO via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS (pH 7.4).

G A 1,7-Diisothiocyanatoheptane (10 Å Flexible Scaffold) D Stable Protein-Protein Conjugate (Thiourea Linkages) A->D Electrophilic Core B Protein A (Deprotonated Lysine-NH2) B->D Nucleophilic Attack 1 (pH 8.5) C Protein B (Deprotonated Lysine-NH2) C->D Nucleophilic Attack 2 (pH 8.5)

Caption: Mechanism of homobifunctional protein crosslinking via thiourea bond formation.

Conclusion

1,7-Diisothiocyanatoheptane represents a highly optimized molecular tool. By leveraging the odd-even effect of its heptamethylene spacer, scientists can engineer polythioureas with tailored thermal properties or execute bioconjugation reactions with precise spatial control. The relative hydrolytic stability of the isothiocyanate group ensures that these reactions remain robust and highly reproducible across both organic and aqueous environments.

References

  • ChemSrc. "1,7-Diisothiocyanatoheptane CAS 223394-93-2 Properties and Structure." ChemSrc Database. Available at: [Link]

  • ACS Omega. "p-Phenylene Diisothiocyanate-Based Covalent Immobilization and Determination of Enzyme Activity." ACS Publications. Available at: [Link]

  • Digital CSIC. "Dielectric constant prediction in polymers: A chemical structure based approach (Odd-Even Effect in Polymers)." Digital CSIC Repository. Available at: [Link]

Sources

Exploratory

Synthesis Pathways and Discovery of 1,7-Diisothiocyanatoheptane: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the strategic selection of cross-linkers and spacer molecules is critical in bioconjugation, polymer chemistry, and targeted drug delivery. 1,7-Diisot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the strategic selection of cross-linkers and spacer molecules is critical in bioconjugation, polymer chemistry, and targeted drug delivery. 1,7-Diisothiocyanatoheptane (CAS: 223394-93-2)[1] has emerged as a specialized aliphatic diisothiocyanate. Featuring a unique seven-carbon spacer, it bridges the gap between the rigid crystalline packing of even-numbered homologues (like 1,6-diisothiocyanatohexane) and the excessive hydrophobicity of longer chains. This whitepaper details the chemical profile, mechanistic synthesis pathways, and self-validating experimental protocols required to synthesize this compound with high scientific integrity.

Chemical Identity and Discovery Context

1,7-Diisothiocyanatoheptane ( C9​H14​N2​S2​ , MW: 214.4 g/mol ) is synthesized primarily from its precursor, 1,7-diaminoheptane (CAS: 646-19-5)[2].

The Rationale for the 7-Carbon Spacer

The "discovery" and subsequent application of 1,7-diisothiocyanatoheptane are rooted in the need to overcome the limitations of standard even-numbered aliphatic chains. In polymer science (specifically polythioureas), even-numbered spacers tend to form highly ordered, crystalline domains due to optimal hydrogen bonding alignment. The odd-numbered 7-carbon chain introduces a deliberate structural "kink" (the odd-even effect), disrupting crystalline packing and yielding amorphous polymers with superior solubility and distinct glass transition temperatures ( Tg​ ). In bioconjugation, the ~10–11 Å spatial distance provided by the heptane chain offers an optimized steric clearance for cross-linking bulky proteins or conjugating fluorophores without quenching.

Mechanistic Synthesis Pathways

The synthesis of diisothiocyanates from primary diamines fundamentally requires the conversion of the −NH2​ groups to −N=C=S groups. Two primary pathways dictate this transformation.

The Classical Thiophosgene Route

Historically, 1,7-diaminoheptane was reacted directly with thiophosgene ( CSCl2​ ) under biphasic Schotten-Baumann conditions.

  • Causality: The biphasic system (water/chloroform) is strictly necessary to partition the highly reactive thiophosgene away from the aqueous amine, preventing premature polymerization into polythioureas.

  • Limitation: Due to the extreme toxicity, volatility, and corrosive nature of thiophosgene, this route is largely obsolete in modern, safety-conscious laboratories.

The Dithiocarbamate Intermediacy Route (Modern Standard)

The contemporary, greener approach involves a two-step one-pot reaction: the condensation of 1,7-diaminoheptane with carbon disulfide ( CS2​ ) in the presence of a base, followed by targeted desulfurization[3].

  • Step 1: Salt Formation. The nucleophilic primary amine attacks CS2​ . Triethylamine ( Et3​N ) acts as a proton scavenger, driving the equilibrium toward the stable bis-dithiocarbamate triethylammonium salt.

  • Step 2: Desulfurization. Reagents such as Tosyl Chloride (TsCl)[3], Di-tert-butyl dicarbonate ( Boc2​O )[4], or electrochemical anodic oxidation[4] are introduced.

  • Mechanistic Causality of TsCl: TsCl is highly electrophilic. It selectively attacks the sulfur atom of the dithiocarbamate, forming a transient sulfonyl dithiocarbamate anhydride. This converts the sulfur into an exceptional leaving group. Subsequent base-catalyzed elimination removes the tosyl-sulfide species and a proton, collapsing the intermediate into the desired isothiocyanate.

MechanisticPathway N1 1,7-Diaminoheptane (R-NH2) N3 Bis-Dithiocarbamate [R-NH-C(=S)S-] N1->N3 Nucleophilic Attack N2 CS2 + Et3N N2->N3 N4 TsCl Activation [R-NH-C(=S)S-Ts] N3->N4 S-Tosylation N5 1,7-Diisothiocyanatoheptane (R-N=C=S) N4->N5 Elimination (-TsS-, -H+)

Caption: Mechanistic pathway of dithiocarbamate desulfurization using tosyl chloride.

Experimental Protocol: Synthesis via Dithiocarbamate and TsCl

This protocol represents a self-validating system. By strictly controlling temperature and monitoring specific infrared (IR) absorption bands, the operator ensures the suppression of side reactions (e.g., symmetrical thiourea formation).

Materials Required:
  • 1,7-Diaminoheptane (1.0 eq, 10 mmol)

  • Carbon Disulfide ( CS2​ ) (10.0 eq, 100 mmol)

  • Triethylamine ( Et3​N ) (4.5 eq, 45 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 eq, 22 mmol)

  • Solvents: Dichloromethane (DCM), Brine, Anhydrous Na2​SO4​ .

Step-by-Step Methodology:

Phase 1: Bis-dithiocarbamate Salt Formation

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, dropping funnel, and an argon balloon.

  • Dissolution: Dissolve 1,7-diaminoheptane (1.30 g, 10 mmol) and Et3​N (4.55 g, 45 mmol) in 50 mL of anhydrous DCM.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperature prevents the exothermic reaction from driving the formation of unwanted thiourea oligomers.

  • Addition: Add CS2​ (7.61 g, 100 mmol) dropwise over 30 minutes. A pale yellow precipitate (the bis-dithiocarbamate salt) will begin to form. Stir for an additional 2 hours at room temperature to ensure complete conversion.

Phase 2: Tosyl Chloride Mediated Desulfurization 5. Re-cooling: Return the reaction mixture to the 0–5 °C ice-water bath. 6. Activation: Dissolve TsCl (4.19 g, 22 mmol) in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 45 minutes. Causality: Dropwise addition controls the rate of elimination, preventing localized heating that could degrade the newly formed isothiocyanate. 7. Maturation: Remove the ice bath and stir the mixture at room temperature for 3 hours. The precipitate will gradually dissolve as the salt is converted into the soluble 1,7-diisothiocyanatoheptane.

Phase 3: Workup, Purification, and Self-Validation 8. Quenching: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the organic layer. Wash the organic layer with 1M HCl (50 mL) to remove residual amines, followed by brine (50 mL). 9. Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 10. Purification: Purify the crude oil via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1). 11. In-Process Control (IPC) Validation: Analyze the purified product via FT-IR. The protocol is validated as successful if a strong, broad absorption band appears at 2100–2150 cm⁻¹ (characteristic −N=C=S stretching), with the complete absence of bands at 3300–3500 cm⁻¹ (indicating no residual −NH2​ or thiourea −NH− groups).

SynthesisWorkflow A 1,7-Diaminoheptane (CAS: 646-19-5) B CS2 + Triethylamine in DCM A->B Condensation (0-5 °C) C Bis-Dithiocarbamate Intermediate B->C Stir 2h (25 °C) D Tosyl Chloride (TsCl) Addition C->D Re-cool to 0-5 °C E 1,7-Diisothiocyanatoheptane (Purified Product) D->E Stir 3h, Workup & Column

Caption: Workflow for the synthesis of 1,7-diisothiocyanatoheptane via dithiocarbamate.

Quantitative Data Summaries

To aid in experimental design, the following tables summarize the comparative efficacy of desulfurization agents and the target physicochemical properties of the final product.

Table 1: Comparison of Desulfurization Agents for 1,7-Diisothiocyanatoheptane Synthesis

Desulfurization AgentAverage Yield (%)Reaction TimeToxicity ProfileCost-EffectivenessKey Byproducts
Thiophosgene 85 - 90%2 - 4 hoursExtremely HighLow (Specialized handling)HCl
Tosyl Chloride (TsCl) 75 - 85%4 - 6 hoursModerateHighTosyl sulfide salts
Boc₂O / DMAP 80 - 88%3 - 5 hoursLowModerate CO2​ , t-Butanol
Electrochemical (Anodic) 85 - 95%VariableVery LowHigh (Requires setup)Hydrogen gas

Table 2: Physicochemical Properties of 1,7-Diisothiocyanatoheptane

PropertyValue / Description
Molecular Formula C9​H14​N2​S2​
Molecular Weight 214.4 g/mol
Physical State (at 25°C) Pale yellow to colorless viscous liquid
Solubility Soluble in DCM, Chloroform, Toluene, DMSO; Insoluble in Water
IR Signature Band ~2120 cm⁻¹ (Strong, −N=C=S asymmetric stretch)

Conclusion

The synthesis of 1,7-diisothiocyanatoheptane represents a critical intersection of aliphatic spacer design and modern green chemistry. By moving away from highly toxic thiophosgene routes and adopting the dithiocarbamate/TsCl mechanistic pathway, researchers can achieve high-yield, scalable production of this valuable cross-linker. The odd-numbered carbon chain provides unique spatial and thermodynamic properties, ensuring its continued relevance in advanced bioconjugation and the development of amorphous polythiourea materials.

References

  • "223394-93-2 1,7-diisothiocyanatoheptane - Chemical Dictionary", GuideChem.
  • "1,7-DIAMINOHEPTANE | 646-19-5", ChemicalBook.
  • "Electrochemical Isothiocyanation of Primary Amines", Organic Letters - ACS Publications.
  • "A Cost-effective and Green Synthesis of Isothiocyanates", ResearchGate.

Sources

Foundational

An In-depth Technical Guide to the Electrophilic Characteristics of 1,7-Diisothiocyanatoheptane for Bioconjugation

This guide provides a comprehensive technical overview of 1,7-diisothiocyanatoheptane (DITH), a homobifunctional crosslinking agent. It is intended for researchers, scientists, and drug development professionals interest...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 1,7-diisothiocyanatoheptane (DITH), a homobifunctional crosslinking agent. It is intended for researchers, scientists, and drug development professionals interested in leveraging isothiocyanate chemistry for the conjugation of biomolecules. This document explores the fundamental electrophilic characteristics of DITH, its reactivity towards primary amines and thiols, and provides field-proven insights into its application in bioconjugation.

Introduction to 1,7-Diisothiocyanatoheptane (DITH) as a Bioconjugation Reagent

1,7-Diisothiocyanatoheptane is a symmetrical crosslinking molecule featuring two isothiocyanate (-N=C=S) groups at either end of a seven-carbon aliphatic chain. The electrophilic nature of the carbon atom within the isothiocyanate moiety makes it a reactive handle for covalent modification of nucleophilic residues on biomolecules, primarily primary amines and, under certain conditions, thiols.[1][2] The seven-carbon spacer arm provides a defined spatial separation between conjugated molecules, a critical parameter in applications such as studying protein-protein interactions, creating immunogens, and developing antibody-drug conjugates (ADCs).[3][4]

While specific literature on 1,7-diisothiocyanatoheptane is limited, its reactivity can be reliably inferred from the well-established chemistry of other aliphatic isothiocyanates. This guide will, therefore, combine general principles of isothiocyanate bioconjugation with specific considerations for the DITH structure.

Physicochemical Properties and Synthesis

Physicochemical Properties
PropertyPredicted Value/Characteristic
Molecular Formula C₉H₁₂N₂S₂
Molecular Weight 228.34 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid.
Solubility Expected to be soluble in organic solvents like DMSO and DMF; sparingly soluble in aqueous buffers.
Spacer Arm Length The fully extended seven-carbon chain provides a spacer length of approximately 8.8 to 11.0 Å.[5][6]

Note: These properties are predicted based on the chemical structure and comparison with similar molecules.

Synthesis of 1,7-Diisothiocyanatoheptane

The synthesis of alkyl isothiocyanates from primary amines is a well-established chemical transformation.[7][8] A common and effective method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[8] For DITH, the precursor would be 1,7-diaminoheptane.

Proposed Synthetic Scheme:

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization 1,7-Diaminoheptane 1,7-Diaminoheptane Dithiocarbamate Salt Dithiocarbamate Salt 1,7-Diaminoheptane->Dithiocarbamate Salt + 2 CS₂ + Base (e.g., Et₃N) 1,7-Diisothiocyanatoheptane 1,7-Diisothiocyanatoheptane Dithiocarbamate Salt->1,7-Diisothiocyanatoheptane + Desulfurizing Agent (e.g., Tosyl Chloride)

Figure 1. Proposed two-step synthesis of 1,7-diisothiocyanatoheptane.

A detailed, representative protocol for this synthesis is provided in the experimental section of this guide.

The Electrophilic Heart of DITH: Reactivity and Mechanism

The key to DITH's utility in bioconjugation lies in the electrophilic character of the central carbon atom in its two isothiocyanate groups. This carbon is susceptible to nucleophilic attack by electron-rich functional groups present on biomolecules.

Reaction with Primary Amines to Form Stable Thiourea Linkages

The most common application of isothiocyanates in bioconjugation is their reaction with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction proceeds via a nucleophilic addition mechanism to form a stable thiourea bond.[2]

G Protein-NH₂ Protein-NH₂ Thiourea_Linkage Protein-NH-C(=S)-NH-(CH₂)₇-NH-C(=S)-NH-Protein Protein-NH₂->Thiourea_Linkage pH 8.5-9.5 DITH S=C=N-(CH₂)₇-N=C=S DITH->Thiourea_Linkage

Figure 2. Reaction of DITH with primary amines to form a thiourea crosslink.

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. A basic pH (typically 8.5-9.5) is required to ensure that the primary amino groups are in their deprotonated, nucleophilic state (-NH₂).[3]

  • Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C for more sensitive proteins.

  • Reaction Time: Reaction times can vary from 1 to 4 hours, or overnight, depending on the reactivity of the specific protein and the desired degree of modification.

Reaction with Thiols to Form Dithiocarbamate Linkages

Isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage. This reaction is generally favored at a more neutral pH (around 6.5-7.5). However, the resulting dithiocarbamate bond is generally less stable than the thiourea bond formed with amines and can be reversible, especially in the presence of other thiols.[1][9]

G Protein-SH Protein-SH Dithiocarbamate_Linkage Protein-S-C(=S)-NH-(CH₂)₇-NH-C(=S)-S-Protein Protein-SH->Dithiocarbamate_Linkage pH 6.5-7.5 DITH S=C=N-(CH₂)₇-N=C=S DITH->Dithiocarbamate_Linkage

Figure 3. Reaction of DITH with thiols to form a dithiocarbamate crosslink.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of DITH and its use in protein crosslinking. Optimization will be necessary for specific applications.

Synthesis of 1,7-Diisothiocyanatoheptane (Representative Protocol)

Materials:

  • 1,7-Diaminoheptane

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Tosyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,7-diaminoheptane (1 equivalent) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Slowly add carbon disulfide (2.2 equivalents) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 2 hours.

  • Cool the reaction mixture back to 0°C and slowly add a solution of tosyl chloride (2.2 equivalents) in DCM.

  • Let the reaction stir at room temperature overnight.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,7-diisothiocyanatoheptane.

General Protocol for Protein-Protein Crosslinking with DITH

Materials:

  • Purified protein solutions (in an amine-free buffer such as PBS or HEPES, pH 8.5)

  • 1,7-Diisothiocyanatoheptane (DITH) stock solution (e.g., 10-50 mM in anhydrous DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Desalting column

Procedure:

  • Prepare the protein solutions at the desired concentration (typically 0.1-5 mg/mL) in the reaction buffer.

  • Equilibrate the DITH stock solution to room temperature before use.

  • Add the DITH stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of DITH to protein is a common starting point.[3]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Remove excess, unreacted DITH and byproducts using a desalting column equilibrated with a suitable storage buffer.

  • The crosslinked protein sample is now ready for downstream analysis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Protein_Solution Prepare Protein Solution (0.1-5 mg/mL, pH 8.5) Crosslinking Add DITH to Protein (10-50x molar excess) Protein_Solution->Crosslinking DITH_Solution Prepare DITH Stock (10-50 mM in DMSO/DMF) DITH_Solution->Crosslinking Incubation Incubate (30-60 min at RT or 2h at 4°C) Crosslinking->Incubation Quenching Quench Reaction (Tris or Glycine) Incubation->Quenching Purification Remove Excess Reagents (Desalting Column) Quenching->Purification Analysis Downstream Analysis (SDS-PAGE, Mass Spec) Purification->Analysis

Figure 4. General workflow for protein crosslinking with DITH.

Characterization of DITH-Conjugated Biomolecules

The successful conjugation of biomolecules with DITH can be confirmed and characterized using a variety of analytical techniques.

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the formation of crosslinked products. Intermolecularly crosslinked proteins will appear as new bands with higher molecular weights on the gel.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the detailed characterization of bioconjugates.

  • Intact Mass Analysis: Analysis of the intact protein before and after crosslinking can confirm the addition of the DITH molecule and determine the number of crosslinks formed. The mass of a DITH crosslink is 228.34 Da.

  • Peptide Mapping: To identify the specific sites of modification, the crosslinked protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[10] Crosslinked peptides will have a characteristic mass addition corresponding to the DITH linker plus the masses of the two linked peptides.

  • Fragmentation Analysis: During tandem mass spectrometry (MS/MS), the thiourea linkage can exhibit characteristic fragmentation patterns. A common fragmentation pathway for thiourea-based crosslinkers involves a constant neutral loss (CNL) that can be used to selectively identify crosslinked peptides in complex mixtures.[10][11]

Applications in Research and Drug Development

The ability of DITH to covalently link biomolecules makes it a valuable tool in various scientific disciplines.

Probing Protein-Protein Interactions

By crosslinking proteins that are in close proximity, DITH can be used to "capture" transient or weak interactions, allowing for their identification and characterization.[12] The defined spacer arm length of DITH provides a spatial constraint, indicating that the linked residues are within a certain distance of each other.

Development of Immunoassays

Homobifunctional crosslinkers like DITH can be used to prepare antibody-enzyme conjugates for use in enzyme-linked immunosorbent assays (ELISA) and other immunoassays.[13]

Antibody-Drug Conjugate (ADC) Development

While cleavable linkers are often preferred in modern ADC design, non-cleavable linkers can also be employed.[4][14] DITH could potentially be used to conjugate cytotoxic drugs to antibodies, although careful consideration of the stability of the thiourea linkage in the in vivo environment is necessary.

Conclusion

1,7-Diisothiocyanatoheptane, with its two electrophilic isothiocyanate groups and a flexible seven-carbon spacer, offers a versatile tool for the covalent crosslinking of biomolecules. A thorough understanding of its reactivity with primary amines and the critical role of pH in controlling the conjugation reaction is essential for its successful application. While specific experimental data for DITH is not abundant, the well-established principles of isothiocyanate chemistry provide a solid foundation for its use in a wide range of bioconjugation applications, from fundamental protein interaction studies to the development of novel diagnostics and therapeutics. As with any crosslinking experiment, empirical optimization of reaction conditions is crucial to achieve the desired outcome.

References

  • Spring, D. (2019).
  • Müller, M. Q., Dreiocker, F., Ihling, C. H., Schäfer, M., & Sinz, A. (2010). Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking. Journal of Mass Spectrometry, 45(7), 784-793.
  • Rinner, O., et al. (2008). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 71(3), 297-309.
  • Taday, F., et al. (2016).
  • Nakamura, Y., et al. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 47(2), 101-115.
  • Chmurski, K., et al. (2021).
  • Sigut, K. (2025).
  • Jackson, D. Y., et al. (2020).
  • Roman, G. (2024).
  • WuXi AppTec DMPK. (2026).
  • Götze, M., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(2), 856-864.
  • Mori, Y., et al. (2024).
  • CSH Protocols. (2006). General protein-protein cross-linking. Cold Spring Harbor Protocols, 2006(1).
  • BenchChem. (2025). An In-depth Technical Guide to Homobifunctional Crosslinkers for Protein Studies. BenchChem.
  • United States Patent US3404171A. (1968).
  • Organic Chemistry Portal. (n.d.).
  • Hanschen, F. S., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1297.
  • Miyamoto, T., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions. Journal of Agricultural and Food Chemistry, 57(5), 1958-1963.
  • Lönnerdal, B., et al. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods, 10(10), 2445.
  • BenchChem. (2025).
  • Zhang, Y., et al. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565.
  • CSH Protocols. (2006). Chapter 6. General Protein–Protein Cross-Linking. Cold Spring Harbor Protocols.
  • Organic Process Research & Development. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3046-3053.
  • Creative Biolabs. (n.d.). Homobifunctional Crosslinkers.
  • Hermanson, G. T. (2013). Chapter 5. Homobifunctional Crosslinkers. In Bioconjugate Techniques (3rd ed., pp. 299-337). Academic Press.
  • Kapoor, M. (n.d.). How to cross-link proteins. University of Calgary.
  • Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide. Sigma-Aldrich.
  • Thermo Fisher Scientific. (n.d.).
  • Felder, T., Röhrich, A., Stephan, H., & Schalley, C. A. (2008). Fragmentation reactions of singly and doubly protonated thiourea‐ and sugar‐substituted cyclams and their transition‐metal complexes. Journal of Mass Spectrometry, 43(5), 651-663.
  • Vöpel, T., et al. (2015). Influence of length and flexibility of spacers on the binding affinity of divalent ligands. BMC Biophysics, 8(1), 1-13.
  • Ganesan, P., et al. (2019). Influence of Alkyl Chain Spacer Length on the Charge Carrier Mobility of Isotactic Poly (N-carbazolylalkyl acrylates). ACS Macro Letters, 8(12), 1635-1640.
  • Götze, M., et al. (2018). Optimized fragmentation improves the identification of peptides cross-linked using MS-cleavable reagents. bioRxiv.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Substituted Thiourea Synthesis. BenchChem.
  • Invitrogen. (2011). Protein–Protein Crosslinking Kit.
  • da Silva, A. B., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations.
  • Semantic Scholar. (2024).
  • DOI. (2017). Aliphatic flexible spacer length controls photomechanical response in compact, ordered liquid crystalline polymer networks.
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Exploratory

1,7-Diisothiocyanatoheptane: A Comprehensive Technical Guide on Molecular Properties, Mass Spectrometry, and Cross-Linking Applications

Executive Summary In the fields of structural biology, proteomics, and drug development, the spatial mapping of protein-protein interactions requires robust chemical tools. 1,7-Diisothiocyanatoheptane is a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of structural biology, proteomics, and drug development, the spatial mapping of protein-protein interactions requires robust chemical tools. 1,7-Diisothiocyanatoheptane is a highly specialized homobifunctional cross-linking reagent. Featuring a flexible seven-carbon aliphatic spacer terminating in two reactive isothiocyanate groups, it is engineered to covalently stabilize transient protein complexes. This guide provides an in-depth analysis of its physicochemical properties, the causality behind its reaction mechanisms, and self-validating protocols for its application in high-resolution mass spectrometry (LC-MS/MS).

Molecular Architecture & Physicochemical Properties

The molecular architecture of 1,7-diisothiocyanatoheptane is defined by its heptane core, typically synthesized from the precursor 1,7-diaminoheptane[1] via condensation with carbon disulfide and subsequent desulfurization[2].

Causality of Spacer Length: The 7-carbon alkyl chain provides a spacer arm length of approximately 10.5 Å. This specific distance is critical: it is long enough to bridge flexible domains across interacting proteins without imposing the rigid steric constraints seen in shorter aromatic linkers (e.g., 1,4-phenylene diisothiocyanate), yet short enough to ensure high-resolution spatial mapping of the interaction interface.

Quantitative Data Summary
PropertyValue
Chemical Name 1,7-Diisothiocyanatoheptane
CAS Registry Number 223394-93-2[3]
Molecular Formula C9H14N2S2[3]
Molecular Weight 214.35 g/mol [4]
Exact Mass 214.0598 Da
Spacer Arm Length ~10.5 Å
Reactive Groups Homobifunctional Isothiocyanates (-N=C=S)
Target Residues Primary Amines (Lysine ε-NH2, N-terminus)

Reaction Mechanism: Isothiocyanate-Amine Chemistry

The cross-linking efficiency of 1,7-diisothiocyanatoheptane relies on the exquisite electrophilicity of the central carbon atom within the isothiocyanate group[5].

Mechanistic Causality: The reaction proceeds via a direct nucleophilic addition mechanism[6]. The unprotonated primary amine (acting as the nucleophile) attacks the electrophilic carbon of the isothiocyanate. Following a rapid proton transfer, a highly stable thiourea bond is formed[5]. Unlike NHS-ester cross-linkers, which release N-hydroxysuccinimide as a leaving group, isothiocyanate cross-linking is a pure addition reaction. This bond is highly resistant to the acidic conditions typically used in downstream LC-MS/MS sample preparation.

Mechanism A Target Protein (Lysine ε-NH2) C Nucleophilic Addition (pH 8.0 - 9.0) A->C Deprotonation B 1,7-Diisothiocyanatoheptane (C9H14N2S2) B->C Electrophilic Carbon D Thiourea Cross-link (Stable Conjugate) C->D Proton Transfer

Workflow of proximity-induced cross-linking using 1,7-diisothiocyanatoheptane.

Mass Spectrometry & Analytical Characterization

For drug development professionals utilizing cross-linking mass spectrometry (XL-MS), the exact mass of the cross-linker is the most critical parameter for data analysis.

Exact Mass Shift (+214.0598 Da): Because the reaction mechanism is a direct nucleophilic addition with no leaving group[5], the mass of the intact cross-linker is added entirely to the cross-linked peptide pair. When searching high-resolution Orbitrap or Q-TOF MS data, the algorithm must be set to identify a mass shift of exactly +214.0598 Da .

Isotopic Signature Validation: The presence of two sulfur atoms in the C9H14N2S2 formula provides a unique isotopic envelope. Sulfur-34 has a natural abundance of ~4.2%. Consequently, the M+2 isotopic peak of the cross-linked peptide will be enhanced by approximately 8.4% relative to a standard peptide. This serves as a secondary, built-in validation signature to distinguish true cross-links from chemical noise in the MS1 spectrum.

MS_Analysis S1 Trypsin Digestion S2 LC-MS/MS Analysis S1->S2 S3 Mass Shift Search (+214.0598 Da) S2->S3 S4 Peptide Pair Identification S3->S4 Data Validation

LC-MS/MS analytical pipeline for detecting the 214.0598 Da exact mass shift.

Experimental Protocols: Homobifunctional Cross-Linking Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice to guarantee reproducibility.

Step-by-Step Methodology

Step 1: Buffer Exchange

  • Action: Dialyze or desalt the target protein complex into a primary amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5).

  • Causality: Buffers like Tris or glycine contain primary amines that will competitively react with the isothiocyanate groups, neutralizing the cross-linker before it can bind the target protein. A pH of 8.5 ensures a sufficient fraction of lysine ε-amines (pKa ~10.5) are deprotonated and nucleophilic.

Step 2: Cross-Linker Preparation & Addition

  • Action: Dissolve 1,7-diisothiocyanatoheptane in anhydrous DMSO to a 50 mM stock. Add to the protein solution at a 20- to 50-fold molar excess.

  • Causality: Isothiocyanates are hydrophobic; DMSO ensures solubility. The molar excess drives the bimolecular reaction forward, compensating for the slow hydrolysis of the isothiocyanate groups in aqueous media.

Step 3: Incubation

  • Action: Incubate the reaction mixture at Room Temperature (20–25°C) for 2 hours.

  • Causality: The nucleophilic addition of amines to isothiocyanates is generally slower than NHS-ester reactions. A 2-hour window allows for maximum cross-link formation without inducing structural denaturation of the protein complex.

Step 4: Reaction Quenching

  • Action: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

  • Causality: Tris provides a massive molar excess of primary amines, rapidly consuming any unreacted 1,7-diisothiocyanatoheptane. This prevents off-target cross-linking during subsequent denaturation and digestion steps.

Step 5: Self-Validation Checkpoint (Critical)

  • Action: Prior to LC-MS/MS, resolve an aliquot of the quenched reaction on an SDS-PAGE gel alongside a non-cross-linked control[7].

  • Causality: A successful reaction will present a distinct upward electrophoretic shift (dimer/oligomer bands)[7]. If no shift is observed, the cross-linker may have degraded (e.g., due to moisture in the DMSO stock), and the MS workflow should be aborted to conserve instrument time.

Step 6: Digestion and LC-MS/MS

  • Action: Denature, reduce, alkylate, and digest the protein with Trypsin. Analyze via high-resolution MS, searching for the +214.0598 Da mass shift on lysine residues.

References

  • ACS Organic Letters - Electrochemical Isothiocyanation of Primary Amines. Details the synthesis pathways of isothiocyanates from primary amines and carbon disulfide.[Link]

  • ACS Bioconjugate Chemistry - Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair. Discusses the application of isothiocyanate chemistry in proximity-induced reactivity and protein cross-linking.[Link]

  • Splendid Lab - Pharma Impurity Supplier & Custom Synthesis. Confirms the molecular weight (214.35 g/mol ) and formula (C9H14N2S2) of the target compound.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Protein Cross-linking with 1,7-Diisothiocyanatoheptane

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding 1,7-Diisothiocyanatoheptane as a Homobifunctional Cross-linker 1,7-Diisothiocyanatoheptane (DITH) is a homobifunctional cross-li...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1,7-Diisothiocyanatoheptane as a Homobifunctional Cross-linker

1,7-Diisothiocyanatoheptane (DITH) is a homobifunctional cross-linking agent, meaning it possesses two identical reactive groups at either end of a spacer arm. This symmetrical structure makes it a valuable tool for covalently linking molecules that possess the same functional groups, particularly primary amines found in proteins.[1] The core of its utility lies in the isothiocyanate (-N=C=S) functional groups, which exhibit high reactivity towards nucleophiles.

The spacer arm of DITH is a seven-carbon aliphatic chain. This provides a defined spatial separation between the two reactive ends, making it a molecular "ruler" to probe the proximity of functional groups within a protein or between interacting proteins. The estimated length of the spacer arm is approximately 11-13 Å, placing it in the category of medium-length cross-linkers. This makes it suitable for investigating protein-protein interactions where the reactive residues are in relatively close proximity.[2]

The primary targets for DITH in a protein are the ε-amino groups of lysine residues and the α-amino group at the N-terminus. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage.[3][4] This reaction is highly dependent on pH, with alkaline conditions (pH 9-11) favoring the reaction with primary amines.[4][5] At a more neutral pH (6-8), isothiocyanates can also react with thiol groups of cysteine residues to form a dithiocarbamate linkage, although this reaction is generally less favored for many applications due to its potential reversibility.[5]

The covalent and stable nature of the thiourea bond makes DITH an excellent choice for "freezing" transient or weak protein-protein interactions, allowing for their subsequent identification and characterization.

Chemical Reaction Mechanism

The fundamental reaction underpinning the utility of 1,7-diisothiocyanatoheptane in protein cross-linking is the formation of a thiourea bond between the isothiocyanate group and a primary amine. This reaction is a nucleophilic addition, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group.

Caption: Reaction of an isothiocyanate with a primary amine to form a stable thiourea linkage.

Step-by-Step Protocol for Protein Cross-linking with 1,7-Diisothiocyanatoheptane

This protocol provides a general framework for the cross-linking of proteins using DITH. It is crucial to note that the optimal conditions, particularly the molar ratio of cross-linker to protein and the incubation time, should be empirically determined for each specific protein system.

Materials
  • 1,7-Diisothiocyanatoheptane (DITH)

  • Protein of Interest: Purified and in a suitable buffer.

  • Reaction Buffer: Amine-free buffer, e.g., 50 mM Sodium Borate, pH 8.5-9.0, or 100 mM Sodium Bicarbonate, pH 9.0.[3][6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To prepare the DITH stock solution.

  • SDS-PAGE reagents: Gels, running buffer, sample loading buffer.

  • Protein Assay Reagents

  • Dialysis tubing or desalting columns

Procedure
  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer. If necessary, dialyze or use a desalting column to exchange the buffer. Common amine-containing buffers like Tris will compete with the protein for reaction with DITH and must be avoided.

    • Determine the protein concentration accurately using a standard protein assay.

  • DITH Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of DITH in anhydrous DMSO or DMF. For example, a 10 mg/mL solution. DITH is susceptible to hydrolysis, so it is critical to use an anhydrous solvent and prepare the solution fresh.

  • Cross-linking Reaction:

    • In a microcentrifuge tube, combine the protein solution with the reaction buffer.

    • Add the desired molar excess of DITH to the protein solution. A good starting point is a 10- to 50-fold molar excess of DITH over the protein.[7] Optimization may require testing a range of molar ratios (e.g., 10:1, 25:1, 50:1, 100:1).

    • Mix the reaction gently by pipetting or brief vortexing.

    • Incubate the reaction at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.[3]

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and consume any unreacted DITH.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Analysis of Cross-linked Products:

    • The most common method for analyzing the results of a cross-linking experiment is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

    • Mix an aliquot of the quenched reaction with SDS-PAGE sample loading buffer.

    • Run the sample on an appropriate percentage polyacrylamide gel to resolve the protein monomer and any higher molecular weight cross-linked species.

    • Visualize the protein bands by Coomassie blue or silver staining. Successful cross-linking will be indicated by the appearance of new bands at higher molecular weights corresponding to dimers, trimers, etc., of the protein.

Experimental Workflow Diagram

cluster_workflow Protein Cross-linking Workflow Start Start: Purified Protein in Amine-Free Buffer Prepare_DITH Prepare Fresh DITH Stock Solution in Anhydrous DMSO Start->Prepare_DITH Reaction Incubate Protein with DITH (e.g., 30-60 min at RT or 37°C) Prepare_DITH->Reaction Quench Quench Reaction with Tris or Glycine Reaction->Quench Analyze Analyze by SDS-PAGE Quench->Analyze End End: Visualize Cross-linked Products Analyze->End

Caption: A generalized workflow for a protein cross-linking experiment using 1,7-diisothiocyanatoheptane.

Optimization of the Cross-linking Reaction

Achieving the desired level of cross-linking often requires optimization of several key parameters. The goal is typically to maximize the formation of specific cross-links while minimizing non-specific aggregation.

ParameterRationale and ConsiderationsRecommended Starting Range
DITH:Protein Molar Ratio A higher molar excess of DITH increases the probability of cross-linking. However, too high a concentration can lead to extensive modification and the formation of large, insoluble aggregates. A titration is highly recommended.10:1 to 100:1
Protein Concentration Higher protein concentrations favor intermolecular cross-linking (between different protein molecules), while lower concentrations favor intramolecular cross-linking (within the same protein molecule).0.1 - 2 mg/mL
Reaction Buffer pH Alkaline pH (9.0-11.0) is optimal for the reaction of isothiocyanates with primary amines. Lower pH values will decrease the reaction rate.8.5 - 9.5
Incubation Time Longer incubation times will result in more extensive cross-linking. It is advisable to perform a time-course experiment to determine the optimal duration.30 - 120 minutes
Temperature Higher temperatures can increase the reaction rate, but may also lead to protein denaturation. Room temperature or 37°C are common starting points.Room Temperature to 37°C

Downstream Analysis of Cross-linked Proteins

Beyond SDS-PAGE, more sophisticated techniques can be employed to identify the specific residues involved in the cross-links.

  • Mass Spectrometry (MS): This is a powerful technique for identifying cross-linked peptides. Following in-gel or in-solution digestion of the cross-linked protein (e.g., with trypsin), the resulting peptide mixture is analyzed by MS. Specialized software can then be used to identify the peptide pairs that are covalently linked by DITH. This provides valuable information about protein-protein interaction interfaces and protein conformation.

  • Western Blotting: If antibodies are available for the protein of interest, Western blotting can be used to confirm the identity of the cross-linked species observed on an SDS-PAGE gel.

Safety and Handling of 1,7-Diisothiocyanatoheptane

Isothiocyanates are reactive compounds and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any volatile compounds.

  • Storage: Store DITH in a cool, dry, and dark place. It is sensitive to moisture and light.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

References

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available at: [Link]

  • Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Royal Society of Chemistry. Available at: [Link]

  • Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

  • There are any optimized protocols to modify proteins with Isothiocyanate derivatives? ResearchGate. Available at: [Link]

  • An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR Protocols. Available at: [Link]

  • Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. Available at: [Link]

  • Sample preparation guidelines for MS-based cross-linking (XL-MS) - Max Perutz Labs. Available at: [Link]

  • 8 Factors to Consider when Selecting a Protein Cross-linker - G-Biosciences. Available at: [Link]

  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols. Available at: [Link]

  • Corneal crosslinking in thin corneas - sub400 protocol. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules. Available at: [Link]

  • Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Foods. Available at: [Link]

  • Effect of Spacer Length and Solvent on the Concentration-Driven Aggregation of Cationic Hydrogen-Bonding Donor Polythiophenes. Langmuir. Available at: [Link]

  • Three Different Protocols of Corneal Collagen Crosslinking in Keratoconus: Conventional, Accelerated and Iontophoresis. Journal of Visualized Experiments. Available at: [Link]

  • (PDF) Applications of protein crosslinking in food products. ResearchGate. Available at: [Link]

  • Options to Improve the Mechanical Properties of Protein-Based Materials. Polymers. Available at: [Link]

  • Spacers (for DNA) - Microsynth. Available at: [Link]

  • Spacer - ELLA Biotech. Available at: [Link]

Sources

Application

Application Note: Advanced Bioconjugation and Crosslinking Strategies Using 1,7-Diisothiocyanatoheptane

Target Audience: Researchers, biophysicists, and drug development professionals. Objective: To establish mechanistically grounded, self-validating protocols for protein-protein crosslinking and bioconjugation using the h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Objective: To establish mechanistically grounded, self-validating protocols for protein-protein crosslinking and bioconjugation using the homobifunctional crosslinker 1,7-diisothiocyanatoheptane.

Mechanistic Causality: The Chemistry of Homobifunctional Isothiocyanates

In chemical biology, the selection of a crosslinking agent dictates the architectural integrity and functional viability of the resulting bioconjugate[1]. 1,7-diisothiocyanatoheptane (CAS: 223394-93-2) is a highly specialized homobifunctional crosslinker featuring two reactive isothiocyanate (-NCS) groups separated by a flexible 7-carbon aliphatic spacer.

Unlike widely used N-hydroxysuccinimide (NHS) esters, which form amide bonds but suffer from rapid aqueous hydrolysis at alkaline pH, isothiocyanates exhibit superior stability in water[2]. They react selectively with primary nucleophiles—specifically unprotonated primary amines—to form highly stable, irreversible thiourea bonds [2][3].

The causality behind experimental pH choices is entirely governed by the pKa of the target amino acid residues:

  • Global Lysine Modification (pH 9.0–9.5): The ϵ -amino group of lysine has a pKa of ~10.5. At physiological pH, it is fully protonated ( NH3+​ ) and non-nucleophilic. Elevating the pH to 9.0–9.5 ensures a sufficient fraction of these amines are deprotonated ( NH2​ ), driving the nucleophilic attack on the electrophilic central carbon of the isothiocyanate group[2][3].

  • N-Terminal Selective Modification (pH 7.2–7.5): The α -amino group at a protein's N-terminus has a lower pKa (~7.8–8.0). By lowering the reaction pH to 7.2, the N-terminus remains partially unprotonated and reactive, while lysine residues become entirely protonated and kinetically locked out of the reaction[3][4].

The 7-carbon spacer of 1,7-diisothiocyanatoheptane provides a crosslinking distance of approximately 10.5 to 11.5 Å . This specific length is critical: it is long enough to overcome local steric hindrance between interacting protein domains, yet short enough to capture transient, close-proximity protein-protein interactions without generating excessive non-specific oligomers.

Pathway A Protein A (Unprotonated Amine) C Mono-conjugate Intermediate (Thiourea Bond) A->C Nucleophilic Attack (pH 9.0) B 1,7-diisothiocyanatoheptane (Homobifunctional ITC) B->C E Crosslinked Dimer (Stable Thiourea Linkage) C->E Crosslinking D Protein B (Unprotonated Amine) D->E

Figure 1: Mechanistic pathway of homobifunctional isothiocyanate crosslinking via thiourea bond formation.

Quantitative Reagent Profiling

To justify the selection of 1,7-diisothiocyanatoheptane, it must be benchmarked against other common homobifunctional crosslinkers. The table below summarizes the quantitative and chemical distinctions that should guide your reagent selection[1][2][5].

CrosslinkerReactive GroupSpacer Length (Å)Target ResidueOptimal pHAqueous StabilityBond Formed
1,7-diisothiocyanatoheptane Isothiocyanate (-NCS)~ 10.5 - 11.5 ÅPrimary Amines8.5 – 9.5ModerateThiourea
HMDI (1,6-diisothiocyanatohexane)Isothiocyanate (-NCS)~ 9.2 ÅPrimary Amines8.5 – 9.5ModerateThiourea
PDITC (1,4-phenylene diisothiocyanate)Isothiocyanate (-NCS)~ 7.7 Å (Rigid)Primary Amines8.5 – 9.5ModerateThiourea
DSS (Disuccinimidyl suberate)NHS Ester~ 11.4 ÅPrimary Amines7.0 – 8.0Low (Rapid Hydrolysis)Amide

Data Interpretation: While DSS provides a similar spacer length, its NHS ester groups hydrolyze rapidly in water, especially at higher pH. 1,7-diisothiocyanatoheptane offers a highly stable alternative for alkaline conjugations, ensuring higher crosslinking yields for lysine-rich proteins[2][3].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in controls, specifically quenching steps and buffer constraints, to ensure that the observed crosslinking is a true reflection of the biological interaction, rather than an artifact of reagent carryover.

Protocol A: Global Lysine Crosslinking (Intermolecular)

This protocol is designed to capture protein-protein interactions by indiscriminately targeting accessible lysine residues.

Step 1: Buffer Exchange (Critical Causality Step)

  • Action: Dialyze or use a desalting column to exchange the protein mixture into 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0.

  • Rationale: You must remove all amine-containing buffers (e.g., Tris, Glycine)[2][3]. Free amines in the buffer will act as competitive nucleophiles, instantly neutralizing the crosslinker. The pH of 9.0 ensures lysine ϵ -amines are sufficiently deprotonated for the reaction.

Step 2: Reagent Preparation

  • Action: Dissolve 1,7-diisothiocyanatoheptane in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Rationale: Isothiocyanates are hydrophobic. Introducing them via a water-miscible organic solvent ensures uniform dispersion in the aqueous protein mixture without precipitating.

Step 3: Bioconjugation

  • Action: Add the crosslinker to the protein solution at a 10- to 50-fold molar excess. Keep the final organic solvent concentration below 5% (v/v) to prevent protein denaturation. Incubate for 2 hours at Room Temperature (RT).

Step 4: System Quenching (Self-Validation Step)

  • Action: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Rationale: Tris contains a highly reactive primary amine. Flooding the system with Tris deliberately consumes all unreacted isothiocyanate groups. This guarantees that no artifactual crosslinking occurs during downstream sample boiling or SDS-PAGE analysis.

Protocol B: N-Terminal Selective Crosslinking

This protocol restricts crosslinking to the N-terminus, preserving the function of proteins where lysine residues reside in the active site.

  • Buffer Exchange: Exchange proteins into 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 [3].

  • Conjugation: Add a 5- to 10-fold molar excess of 1,7-diisothiocyanatoheptane.

  • Incubation: Incubate for 4 hours at RT. (Causality: The lower pH reduces the overall nucleophilicity of the system, necessitating a longer incubation time to achieve optimal N-terminal thiourea formation[4]).

  • Quenching: Quench with 100 mM Glycine for 15 minutes.

ProtocolWorkflow S1 1. Buffer Exchange Amine-free Buffer (pH 7.2 or 9.0) S2 2. Reagent Preparation Dissolve Crosslinker in Anhydrous DMSO S1->S2 S3 3. Bioconjugation Incubate 2h (RT) or 4h for N-term S2->S3 S4 4. Reaction Quenching Add 50 mM Tris or 100 mM Glycine S3->S4 S5 5. Purification & Validation Desalting Column & SDS-PAGE S4->S5

Figure 2: Self-validating experimental workflow for 1,7-diisothiocyanatoheptane bioconjugation.

Downstream Validation and Troubleshooting

To establish absolute trustworthiness in your results, the crosslinking event must be empirically validated.

  • SDS-PAGE Shift Assay: Run the quenched reaction mixture on a reducing SDS-PAGE gel. Because the thiourea bond formed by 1,7-diisothiocyanatoheptane is covalent and stable under reducing conditions (unlike disulfide bridges), successfully crosslinked protein complexes will appear as distinct, higher-molecular-weight bands.

  • Troubleshooting Lack of Conjugation: If no crosslinking is observed, verify the pH of the final reaction mixture. The addition of highly concentrated protein stocks can sometimes alter the buffer pH. Furthermore, ensure the anhydrous DMSO used for the stock solution has not absorbed atmospheric moisture, which can prematurely degrade the isothiocyanate groups.

  • Troubleshooting Precipitation: If the protein precipitates upon addition of the crosslinker, the local concentration of the hydrophobic 1,7-diisothiocyanatoheptane may be too high. Mitigate this by adding the crosslinker dropwise while vortexing gently, or by reducing the molar excess.

References
  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) -
  • Monoclonal Antibody Conjugation via Chemical Modification - BioPharm Intern
  • Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders - PMC (NIH) -
  • Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific -
  • Head-to-Head Comparison: Homobifunctional vs.

Sources

Method

Application Note: Probing Hydrophobic Protein Interfaces Using 1,7-Diisothiocyanatoheptane (DIH) Cross-Linking

Introduction & Mechanistic Rationale In the field of structural biology and protein-protein interaction (PPI) mapping, chemical cross-linking coupled with mass spectrometry (CX-MS) has become an indispensable tool. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the field of structural biology and protein-protein interaction (PPI) mapping, chemical cross-linking coupled with mass spectrometry (CX-MS) has become an indispensable tool. While standard N-hydroxysuccinimide (NHS) ester cross-linkers dominate aqueous assays, probing highly hydrophobic interfaces, lipid-embedded domains, or transmembrane proteins requires specialized reagents.

1,7-Diisothiocyanatoheptane (DIH) is a homobifunctional, uncharged, and highly lipophilic cross-linker. Structurally derived from a 1,7-diaminoheptane backbone[1], DIH features a 7-carbon aliphatic chain flanked by two isothiocyanate (-NCS) reactive groups.

The Causality of Experimental Choices
  • Target Chemistry: Isothiocyanates react selectively with primary amines (the N-terminus and the ϵ -amino groups of lysine residues) to form highly stable thiourea bonds . Unlike amide bonds formed by NHS esters, thiourea linkages exhibit unique fragmentation patterns that can enhance the reliability of cross-link identification during tandem mass spectrometry (MS/MS)[2].

  • pH Dependency: The reaction is strictly pH-dependent. The assay must be conducted in an alkaline environment (pH 8.5–9.5). At physiological pH (7.4), lysine side chains (pKa ~10.5) are predominantly protonated ( −NH3+​ ) and non-nucleophilic. Raising the pH ensures a sufficient population of deprotonated amines ( −NH2​ ) available to execute a nucleophilic attack on the central electrophilic carbon of the isothiocyanate group[3].

  • Hydrophobic Partitioning: The 7-carbon aliphatic spacer provides a cross-linking distance of approximately 10.5 Å. Because the molecule lacks charged moieties (unlike sulfonated cross-linkers), it readily partitions into lipid bilayers and hydrophobic clefts, making it uniquely suited for stabilizing membrane protein complexes[4].

Quantitative Cross-Linker Comparison

To select the appropriate cross-linker for structural mapping, researchers must evaluate spacer length, reactivity, and microenvironment accessibility. The table below summarizes how DIH compares to industry-standard amine-reactive cross-linkers.

Cross-LinkerReactive GroupTarget ResiduesSpacer BackboneSpacer Length (Å)Membrane Permeability
DIH IsothiocyanatePrimary Amines7-Carbon Aliphatic~10.5High (Lipophilic)
DSS NHS EsterPrimary Amines8-Carbon Aliphatic11.4High
BS3 Sulfo-NHS EsterPrimary Amines8-Carbon Aliphatic11.4Low (Charged)
DIDS IsothiocyanatePrimary AminesStilbene Disulfonate~15.0Low (Charged)

Experimental Workflow

DIH_Workflow Prep 1. Protein Preparation Buffer exchange to amine-free system (pH 8.5 - 9.5) Reaction 3. Cross-Linking Reaction Incubate at 37°C for 30-120 min (Hydrophobic environment mapping) Prep->Reaction Target Complex Reagent 2. DIH Preparation Dissolve 1,7-diisothiocyanatoheptane in anhydrous DMSO Reagent->Reaction 20x-100x Molar Excess Quench 4. Reaction Quenching Add 50 mM Ammonium Bicarbonate to neutralize unreacted DIH Reaction->Quench Thiourea Bond Formation Analysis 5. Downstream Analysis SDS-PAGE or Trypsin Digestion for LC-MS/MS Quench->Analysis Stabilized Complex

Workflow for in vitro protein cross-linking using 1,7-diisothiocyanatoheptane (DIH).

Self-Validating Protocol: In Vitro DIH Cross-Linking

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal controls to definitively prove that observed high-molecular-weight species are the result of specific covalent cross-linking, rather than solvent-induced aggregation or post-lysis artifacts.

A. Reagent Preparation
  • Buffer Exchange: Dialyze or desalt the target protein complex into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5).

    • Causality: Tris or glycine buffers contain primary amines that will act as competitive inhibitors, neutralizing the cross-linker before it reaches the protein.

  • DIH Stock Solution: Dissolve DIH in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

    • Causality: DIH is highly hydrophobic and prone to hydrolysis. Using anhydrous DMSO prevents the premature breakdown of the isothiocyanate groups into unreactive amines.

B. The Self-Validation Matrix Setup

Prepare three reaction tubes containing 10 µM of the target protein complex.

  • Tube 1 (Vehicle Control): Protein + 5% (v/v) DMSO.

    • Purpose: Validates that the hydrophobic solvent (DMSO) does not induce non-covalent protein aggregation.

  • Tube 2 (Active Reaction): Protein + 500 µM DIH (50x molar excess).

    • Purpose: The primary experimental sample for capturing the PPI.

  • Tube 3 (Quench Control): Protein + 50 mM Ammonium Bicarbonate + 500 µM DIH.

    • Purpose: Validates the quenching mechanism. By adding the quencher before the cross-linker, no protein cross-linking should occur, proving the reaction is chemically specific.

C. Reaction and Quenching
  • Incubation: Incubate all three tubes at 37°C for 60 minutes.

    • Causality: The elevated temperature increases the kinetic energy of the system, allowing the lipophilic heptane chain of DIH to dynamically access and partition into buried hydrophobic interfaces.

  • Quenching: Add 1 M Ammonium Bicarbonate to Tubes 1 and 2 to achieve a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

    • Causality: Ammonium bicarbonate provides a massive stoichiometric excess of primary amines. These rapidly react with any remaining free isothiocyanate groups, terminating the reaction and preventing artificial cross-linking during downstream sample boiling or digestion.

D. Downstream Analysis
  • Resolve the samples using SDS-PAGE under reducing conditions.

  • A successful assay will show a distinct high-molecular-weight band only in Tube 2. Tubes 1 and 3 must show only the monomeric protein constituents.

  • Excise the cross-linked band from Tube 2, perform in-gel trypsin digestion, and analyze via LC-MS/MS to map the specific lysine-lysine thiourea linkages.

Expert Troubleshooting Insights

  • Precipitation Upon DIH Addition: If the solution turns cloudy upon adding DIH, the local concentration of the hydrophobic cross-linker has exceeded its aqueous solubility limit. Solution: Ensure the final DMSO concentration is between 2% and 5% (v/v), and add the DIH stock solution dropwise while gently vortexing.

  • Low Cross-Linking Efficiency: If Tube 2 shows minimal cross-linking, the microenvironment pH may have dropped. Solution: Verify the pH of the final reaction mixture. If the pH is below 8.0, the nucleophilicity of the lysine residues is insufficient for thiourea bond formation. Adjust the HEPES buffer to pH 9.0.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conjugation efficiency with 1,7-diisothiocyanatoheptane

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals troubleshooting bioconjugation workflows utilizing 1,7-diisothiocyanatoheptane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals troubleshooting bioconjugation workflows utilizing 1,7-diisothiocyanatoheptane .

As a homobifunctional crosslinker featuring two highly reactive isothiocyanate (-NCS) groups separated by a hydrophobic 7-carbon aliphatic spacer, 1,7-diisothiocyanatoheptane is a powerful tool for covalent protein crosslinking. However, its unique chemical properties require precise control over reaction kinetics, solvent environments, and pH to achieve high conjugation efficiency.

Part 1: The Core Mechanism of Isothiocyanate Conjugation

To troubleshoot effectively, we must first understand the fundamental chemistry. Isothiocyanates react with primary amines (such as the ε-amino group of lysine residues or the N-terminus of a protein) to form highly stable thiourea bonds[1].

However, this reaction is in a constant kinetic race against aqueous hydrolysis . If the reaction conditions are not perfectly optimized, the crosslinker will be destroyed by water before it ever reaches your target protein.

Mechanism ITC 1,7-Diisothiocyanatoheptane (Active -N=C=S) Thiourea Thiourea Conjugate (Stable Crosslink) ITC->Thiourea Nucleophilic Attack (Optimal at pH 8.5-9.0) Degradation Hydrolyzed Crosslinker (Inactive Amine/Thiocarbamate) ITC->Degradation Hydrolysis (Accelerated at high pH) Amine Target Protein (Deprotonated -NH2) Amine->Thiourea Water Aqueous Buffer (H2O / OH-) Water->Degradation

Caption: Competing pathways: Isothiocyanate aminolysis (target) versus aqueous hydrolysis (degradation).

Part 2: Troubleshooting FAQs

Q1: I used a 50-fold molar excess of 1,7-diisothiocyanatoheptane, but my conjugation efficiency is near zero. What is happening?

The Causality: The two most common culprits are buffer competition and incorrect amine protonation states.

  • Buffer Competition: If your reaction buffer contains primary amines (e.g., Tris, glycine) or competing nucleophiles (e.g., sodium azide), they will act as a massive sink, rapidly consuming the isothiocyanate groups before they can react with your protein[1].

  • Protonation State: The pKa of a lysine ε-amino group is ~10.5, and the protein N-terminus is ~8.9[2]. At physiological pH (7.4), the vast majority of these amines are protonated (-NH3+) and lack the lone electron pair required to act as nucleophiles. The Fix: You must buffer exchange your protein into an amine-free, mildly alkaline buffer (e.g., 100 mM Sodium Carbonate/Bicarbonate, pH 8.5–9.5) prior to adding the crosslinker[3].

Q2: When I add the crosslinker to my protein solution, it immediately turns cloudy and precipitates. How do I prevent this?

The Causality: 1,7-diisothiocyanatoheptane contains a 7-carbon aliphatic chain, making it highly hydrophobic. When added directly to an aqueous solution, it rapidly aggregates into micelles or precipitates out of solution, physically shielding the reactive -NCS groups from your target amines. The Fix: You must prepare a highly concentrated stock solution of the crosslinker in an anhydrous, aprotic organic solvent such as high-purity DMSO or DMF[4]. Add this stock dropwise to your vigorously stirring aqueous protein solution. Ensure the final concentration of the organic solvent remains below 5-10% (v/v) to prevent protein denaturation.

Q3: I read that high pH increases conjugation efficiency, but my reagent seems to be degrading rapidly. How do I balance this?

The Causality: This is the classic "pH Paradox" of isothiocyanate chemistry. While elevating the pH deprotonates your target amines (increasing their nucleophilicity), it simultaneously increases the concentration of hydroxide ions (OH-) in the buffer. Hydroxide ions aggressively attack the isothiocyanate carbon, leading to rapid hydrolysis[5]. The Fix: Do not exceed pH 9.5. The optimal "Goldilocks" zone is pH 8.5–9.0, where amine reactivity is sufficiently high, but the isothiocyanate half-life remains manageable for a 1 to 2-hour reaction window[6].

Q4: My target proteins are heavily aggregating into massive insoluble complexes instead of forming clean conjugates. Why?

The Causality: 1,7-diisothiocyanatoheptane is a homobifunctional crosslinker. If you mix it with a protein at a low molar ratio (e.g., 1:1), one end of the crosslinker reacts with Protein A, and the other end reacts with another Protein A, creating an uncontrolled polymer chain (A-A-A-A). The Fix: To form controlled conjugates, you must use a massive molar excess (e.g., 20- to 50-fold) of the crosslinker. This floods the system, ensuring that every available amine on the protein reacts with a different crosslinker molecule, capping the protein with free, unreacted -NCS groups rather than crosslinking proteins together. The excess crosslinker is then purified away before introducing the second target molecule.

Part 3: Quantitative Data - The Impact of Reaction Conditions

The following table summarizes how different buffer conditions dictate the success or failure of your conjugation by altering the balance between amine reactivity and crosslinker stability.

ParameterBuffer ExampleState of Primary AminesIsothiocyanate StabilityNet Conjugation Efficiency
pH < 7.5 PBS, pH 7.4Protonated (-NH3+), non-nucleophilicHighly stable (t1/2 > 50 hrs)Very Low (Amines unreactive)
pH 8.5 - 9.0 Carbonate, pH 9.0Deprotonated (-NH2), highly reactiveModerate hydrolysisOptimal
pH > 10.0 Borate, pH 10.5Fully deprotonatedRapid hydrolysis (t1/2 < 10 mins)Low (Reagent destroyed)
Buffer Type Tris or GlycineN/ARapidly consumed by buffer aminesZero

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Workflow Step1 1. Buffer Exchange (Amine-free, pH 8.5-9.0) Step3 3. Conjugation (20x molar excess, 2h RT) Step1->Step3 Step2 2. Crosslinker Prep (Dissolve in dry DMSO) Step2->Step3 Step4 4. Quench & Purify (Desalting Column) Step3->Step4

Caption: Validated workflow for 1,7-diisothiocyanatoheptane bioconjugation.

Step 1: Protein Preparation and Buffer Exchange

  • Equilibrate a desalting column (e.g., Sephadex G-25) with 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.0.

  • Pass your target protein through the column to remove all traces of storage buffers (especially Tris or sodium azide).

  • Validation Checkpoint: Measure the protein concentration using A280. Ensure the protein concentration is at least 2 mg/mL to drive the bimolecular reaction kinetics.

Step 2: Crosslinker Activation

  • Allow a sealed vial of 1,7-diisothiocyanatoheptane to fully equilibrate to room temperature before opening to prevent ambient moisture condensation (which causes immediate hydrolysis).

  • Dissolve the crosslinker in anhydrous, high-purity DMSO to create a 10 mg/mL stock solution.

  • Validation Checkpoint: The solution must be optically clear. Any cloudiness indicates water contamination in your DMSO.

Step 3: The Conjugation Reaction

  • Calculate the required volume of crosslinker stock to achieve a 20-fold molar excess over your target protein.

  • While gently vortexing the protein solution, add the DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 10% v/v.

  • Incubate the reaction in the dark at room temperature (20-25°C) for 2 hours.

  • Validation Checkpoint: Perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) colorimetric assay on a small aliquot. A successful reaction will show a significant reduction in free primary amines compared to a pre-reaction control.

Step 4: Quenching and Purification

  • (Optional) Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. The primary amines in Tris will scavenge any remaining unreacted isothiocyanate groups.

  • Purify the conjugated protein from the excess crosslinker and quenchers using a fresh desalting column or dialysis against your final storage buffer (e.g., PBS, pH 7.4).

  • Validation Checkpoint: Run the pre- and post-reaction samples on an SDS-PAGE gel. A successful crosslinking event will be visualized as a distinct molecular weight shift.

References

  • Morra, M. J., & Kirkegaard, J. A. (2005). Ionic Thiocyanate (SCN-) Production from 4-Hydroxybenzyl Glucosinolate Contained in Sinapis alba Seed Meal. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • NanoMicronSpheres. (2025). Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. Available at:[Link]

  • PeptideWeb. FITC labeling. Available at:[Link]

Sources

Optimization

Technical Support Center: Refining Purification of 1,7-Diisothiocyanatoheptane Conjugates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for refining the purification st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for refining the purification steps of biomolecule conjugates synthesized with 1,7-diisothiocyanatoheptane. The following information is designed to help you navigate common challenges and optimize your purification workflows.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 1,7-diisothiocyanatoheptane conjugates, offering probable causes and actionable solutions.

Issue 1: Low Yield of Purified Conjugate

  • Probable Cause 1: Suboptimal Reaction pH. The reaction between isothiocyanates and primary amines (like the ε-amino group of lysine residues in proteins) is highly pH-dependent.[1][2] Deprotonated primary amines are the most nucleophilic and therefore most reactive.[2] If the pH is too low, the amine groups will be protonated, reducing their nucleophilicity and leading to inefficient conjugation.[1][3]

    • Solution: For optimal conjugation to lysine residues, maintain a pH between 8.5 and 9.5.[1][4] It is important to note that while a higher pH increases the reaction rate, it also increases the rate of hydrolysis of the isothiocyanate group.[1] Therefore, careful optimization of the pH is crucial.

  • Probable Cause 2: Presence of Amine-Containing Buffers. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with your target molecule for reaction with the diisothiocyanate, thereby reducing the conjugation efficiency.[5]

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, or borate buffer for the conjugation reaction.[5] If your protein is already in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column prior to starting the conjugation.[6][7]

  • Probable Cause 3: Hydrolysis of 1,7-diisothiocyanatoheptane. Isothiocyanates can hydrolyze in aqueous solutions, rendering them inactive for conjugation.[8][9][10] The rate of hydrolysis increases with pH.[1]

    • Solution: Prepare fresh solutions of 1,7-diisothiocyanatoheptane in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to the reaction mixture.[11] Minimize the reaction time as much as is practical to reduce the extent of hydrolysis.

  • Probable Cause 4: Inefficient Removal of Unreacted Crosslinker. Excess, unreacted 1,7-diisothiocyanatoheptane can interfere with downstream applications and quantification.

    • Solution: Employ purification methods that efficiently separate small molecules from your larger biomolecule conjugate.[12][] Size exclusion chromatography (SEC) and dialysis are highly effective for this purpose.[7][14]

Issue 2: Presence of Aggregates in the Final Product

  • Probable Cause 1: Over-conjugation. Using a high molar excess of the diisothiocyanate can lead to extensive crosslinking between protein molecules, resulting in the formation of high molecular weight aggregates.[15][16]

    • Solution: Optimize the molar ratio of 1,7-diisothiocyanatoheptane to your biomolecule. Perform a titration experiment with varying molar excesses of the crosslinker to find the optimal ratio that yields a good degree of labeling without significant aggregation.[15]

  • Probable Cause 2: High Protein Concentration. Very high concentrations of the target protein can increase the likelihood of intermolecular crosslinking, leading to aggregation.[11]

    • Solution: If aggregation is observed, try reducing the protein concentration during the conjugation reaction.

  • Probable Cause 3: Inappropriate Reaction Conditions. Harsh reaction conditions, such as extreme pH or temperature, can lead to protein denaturation and subsequent aggregation.[15]

    • Solution: Maintain the reaction at a pH that is optimal for both conjugation and protein stability. Most protein modifications with isothiocyanates are carried out at room temperature or 4°C to preserve the protein's native structure.[17]

Issue 3: Inconsistent Degree of Labeling (DOL)

  • Probable Cause 1: Inaccurate Quantitation of Reactants. Errors in determining the concentration of the protein or the 1,7-diisothiocyanatoheptane solution will lead to variability in the molar ratio and, consequently, the DOL.

    • Solution: Use accurate methods to determine the protein concentration, such as a BCA or Bradford assay. Ensure the 1,7-diisothiocyanatoheptane is weighed accurately and dissolved in the correct volume of anhydrous solvent.

  • Probable Cause 2: Variability in Reaction Time and Temperature. Inconsistent incubation times and temperatures can affect the extent of the conjugation reaction.

    • Solution: Standardize the reaction time and temperature for all conjugations. Use a temperature-controlled incubator or water bath to maintain a consistent temperature.

Issue 4: Difficulty in Removing Unreacted 1,7-diisothiocyanatoheptane

  • Probable Cause: Inadequate Purification Method. Some purification methods may not be efficient enough to completely remove small molecule crosslinkers.

    • Solution:

      • Size Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on size.[14][18] The larger conjugate will elute before the smaller, unreacted diisothiocyanate.

      • Dialysis: This technique uses a semi-permeable membrane to remove small molecules from a solution containing larger molecules.[7][19] Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain your conjugate while allowing the small crosslinker to diffuse out.[19] Multiple buffer changes will enhance the removal of the unwanted small molecules.[7]

      • Ultrafiltration/Diafiltration (UF/DF): This method can be used for buffer exchange and the removal of low-molecular-weight impurities.[12][20]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of 1,7-diisothiocyanatoheptane for conjugation.

Q1: What is the optimal pH for conjugating 1,7-diisothiocyanatoheptane to a protein?

For efficient conjugation to primary amines, such as the lysine residues on a protein, a pH of 8.5 to 9.5 is generally recommended.[1] At this pH, the amine groups are largely deprotonated and thus more nucleophilic.[2][3] However, it's a balance, as higher pH also accelerates the hydrolysis of the isothiocyanate groups.[1]

Q2: How can I quench the conjugation reaction?

To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[11] These molecules will react with any remaining isothiocyanate groups, preventing further conjugation to your target biomolecule.

Q3: How should I store 1,7-diisothiocyanatoheptane?

1,7-diisothiocyanatoheptane is sensitive to moisture.[11] It should be stored in a desiccator at the recommended temperature, typically away from light. Once dissolved in an organic solvent like DMSO or DMF, it is best to use the solution immediately and not store it for extended periods, as the isothiocyanate moiety can degrade.[11]

Q4: What analytical techniques can I use to characterize my conjugate?

  • UV-Vis Spectrophotometry: To determine the protein concentration and, if the crosslinker has a chromophore, the degree of labeling.

  • Size Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect the presence of aggregates or unreacted protein.[16][18]

  • Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the degree of labeling with high accuracy.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation and to check for the presence of cross-linked multimers.

III. Experimental Protocols & Data Presentation

Standard Protocol for Protein Conjugation with 1,7-Diisothiocyanatoheptane
  • Buffer Exchange: If your protein solution contains amine-containing buffers (e.g., Tris, glycine), exchange the buffer to an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) using a desalting column or dialysis.[6][7]

  • Prepare 1,7-diisothiocyanatoheptane Solution: Immediately before use, dissolve the required amount of 1,7-diisothiocyanatoheptane in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

  • Conjugation Reaction: While gently stirring, add the desired molar excess of the 1,7-diisothiocyanatoheptane solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the conjugate is light-sensitive.

  • Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for an additional 30 minutes.

  • Purification: Remove unreacted crosslinker and byproducts by size exclusion chromatography or dialysis.[7][14]

Table 1: Recommended Molar Ratios for Initial Optimization
Target BiomoleculeSuggested Starting Molar Excess of 1,7-diisothiocyanatoheptane
Antibody (IgG)10-20 fold
Other Proteins5-15 fold
Peptides2-5 fold

Note: These are starting recommendations and may require further optimization for your specific application.

IV. Visualizations

Diagram 1: General Workflow for Conjugation and Purification

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification P1 Protein in Amine-Free Buffer C1 Reaction Mixture (pH 8.5-9.5) P1->C1 P2 Freshly Prepared 1,7-diisothiocyanatoheptane Solution P2->C1 C2 Incubation (RT or 4°C) C1->C2 PU1 Size Exclusion Chromatography or Dialysis C2->PU1 PU2 Characterization (SEC, MS, SDS-PAGE) PU1->PU2

Caption: Workflow for 1,7-diisothiocyanatoheptane conjugation.

Diagram 2: Troubleshooting Logic for Low Conjugate Yield

G Start Low Conjugate Yield Q1 Check Reaction pH Start->Q1 S1 Adjust to pH 8.5-9.5 Q1->S1 Yes Q2 Buffer Contains Amines? Q1->Q2 No S1->Q2 S2 Buffer Exchange to Amine-Free Q2->S2 Yes Q3 Crosslinker Solution Fresh? Q2->Q3 No S2->Q3 S3 Prepare Fresh Solution Q3->S3 No End Re-run Experiment Q3->End Yes S3->End

Caption: Troubleshooting low yield in conjugation reactions.

V. References

  • Cysteine specific bioconjugation with benzyl isothiocyanates - PMC. (2020, April 16). National Center for Biotechnology Information. [Link]

  • Decomposition of Allyl Isothiocyanate in Aqueous Solution. J-Stage. [Link]

  • Downstream Purification Strategies for Antibody–Drug Conjugates. Bestchrom. [Link]

  • Current approaches for the purification of antibody-drug conjugates. PubMed. [Link]

  • The stability and reactivity of isothiocyanates and the plausible behavior of their dithiocarbamate- and thiourea-conjugates. J-Stage. [Link]

  • Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed. [Link]

  • Size Exclusion Chromatography – Protein Expression and Purification Core Facility. EMBL. [Link]

  • Stability of Allyl Isothiocyanate in an Aqueous Solution. Scientific Research Publishing. [Link]

  • Chemical characterization of isocyanate-protein conjugates. CDC Stacks. [Link]

  • Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. nanomicrospheres. [Link]

  • Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria - PMC. National Center for Biotechnology Information. [Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. RSC Publishing. [Link]

  • Decomposition of Allyl Isothiocyanate in Aqueous Solution. J-Stage. [Link]

  • Scalable Purification Strategies for Antibody-Drug Conjugates: Optimizing Purity with Mixed-Mode Chromatography. BioProcess International. [Link]

  • Methods for antibody drug conjugation, purification, and formulation. Google Patents.

  • Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. ProQuest. [Link]

  • Chemical Characterization of Isocyanate-Protein Conjugates. CDC Stacks. [Link]

  • Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu. [Link]

  • Dialysis in Protein Research: Understanding the Basics. G-Biosciences. [Link]

  • Antibody Conjugation Troubleshooting. Bio-Techne. [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry validation of 1,7-diisothiocyanatoheptane bioconjugates

Mass Spectrometry Validation of 1,7-Diisothiocyanatoheptane Bioconjugates: A Comparative Guide As a Senior Application Scientist in structural proteomics, I frequently evaluate crosslinking reagents for mapping protein-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 1,7-Diisothiocyanatoheptane Bioconjugates: A Comparative Guide

As a Senior Application Scientist in structural proteomics, I frequently evaluate crosslinking reagents for mapping protein-protein interactions (PPIs) and stabilizing multimeric complexes. While N-hydroxysuccinimide (NHS) esters are widely considered the "gold standard" for amine-reactive crosslinking, they are fundamentally limited by rapid hydrolysis in aqueous environments.

Isothiocyanates (ITCs), such as 1,7-diisothiocyanatoheptane , offer a highly robust alternative. By reacting with primary amines to form exceptionally stable thiourea bonds, this homobifunctional crosslinker provides a flexible ~10.5 Å aliphatic bridge that is ideal for capturing dynamic protein interfaces. This guide objectively compares 1,7-diisothiocyanatoheptane against alternative crosslinkers, details the chemical causality behind its application, and provides a self-validating mass spectrometry (MS) protocol for rigorous bioconjugate characterization.

Chemical Rationale & Comparative Performance

The fundamental difference between NHS esters and ITCs lies in their reaction kinetics, optimal microenvironments, and bond stability. NHS esters form amide bonds rapidly at physiological pH (7.0–8.0) but suffer from competitive hydrolysis, often degrading within minutes 1[1].

Conversely, ITCs require a slightly more alkaline environment (pH 9.0–9.5) to ensure target lysine ϵ -amines are unprotonated. However, the resulting thiourea linkages are exceptionally resistant to hydrolytic degradation, providing superior long-term stability for bioconjugates2[2].

Furthermore, spacer arm geometry dictates crosslinking resolution. Rigid aromatic crosslinkers like p-phenylene diisothiocyanate (PDITC) restrict conformational flexibility and are better suited for solid-state immobilization 3[3]. In contrast, the aliphatic heptane chain of 1,7-diisothiocyanatoheptane accommodates dynamic protein interfaces, similar to the widely used Disuccinimidyl suberate (DSS), but with the added stability of ITC chemistry 4[4].

Quantitative Comparison of Amine-Reactive Crosslinkers
CrosslinkerReactive GroupSpacer Length (Å)Added Mass (Da)Optimal pHHydrolytic Half-LifeMS Cleavability
1,7-Diisothiocyanatoheptane Isothiocyanate~10.5+214.069.0 - 9.5High (Hours)Non-cleavable
DSS NHS Ester11.4+138.077.0 - 8.0Low (~10 mins at pH 8)Non-cleavable
PDITC Isothiocyanate~5.2+192.019.0 - 9.5High (Hours)Non-cleavable
DSSO NHS Ester10.3+158.007.0 - 8.0Low (~10 mins at pH 8)Cleavable (CID)

Mass Spectrometry Validation Workflow

Validating bioconjugates requires a multi-tiered MS approach. Because the ITC-amine reaction is an addition reaction, an intact 1,7-diisothiocyanatoheptane crosslink adds exactly 214.0605 Da to the combined mass of the crosslinked peptides.

MS_Workflow P Native Proteins (Primary Amines) C 1,7-Diisothiocyanatoheptane (Crosslinking, pH 9.0) P->C Conjugation B Thiourea-Linked Bioconjugate C->B Thiourea Bond D Proteolytic Digestion (Trypsin) B->D Denature/Reduce/Alkylate MS LC-MS/MS Analysis (CID Fragmentation) D->MS Peptide Mixture A Crosslink Identification (Intra/Inter-molecular) MS->A Spectra Analysis

Mass spectrometry validation workflow for 1,7-diisothiocyanatoheptane crosslinked bioconjugates.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to expensive LC-MS/MS acquisition without passing the defined validation checkpoints.

Phase 1: Bioconjugation Reaction
  • Step 1: Buffer Exchange. Exchange the target protein into 50 mM Sodium Borate, pH 9.0.

    • Causality: ITCs require unprotonated primary amines to initiate nucleophilic attack. Amine-containing buffers (e.g., Tris, Glycine) will competitively quench the reaction and must be strictly avoided.

  • Step 2: Reagent Addition. Add 1,7-diisothiocyanatoheptane (dissolved in anhydrous DMSO) at a 20-fold molar excess. Incubate for 2 hours at room temperature.

    • Causality: The hydrophobic heptane chain necessitates an organic co-solvent (≤5% final v/v) to prevent precipitation. A 20-fold excess drives bimolecular reaction kinetics without causing excessive protein aggregation.

  • Step 3: Quenching. Add 100 mM Tris-HCl, pH 8.0, and incubate for 15 minutes.

    • Causality: The primary amines in Tris rapidly react with any remaining free isothiocyanate groups, preventing off-target crosslinking during downstream sample preparation.

  • Validation Checkpoint 1 (System Validation): Perform SDS-PAGE and Intact Mass Analysis (MALDI-TOF or LC-MS).

    • Causality: SDS-PAGE confirms the formation of higher molecular weight multimeric bands (inter-molecular crosslinks). Intact MS quantifies the Degree of Labeling (DOL) by measuring the global mass shift (+214 Da per crosslink). Do not proceed to digestion if no mass shift is observed.

Phase 2: Proteolytic Digestion & MS Preparation
  • Step 4: Denaturation & Alkylation. Denature with 8M Urea, reduce with 10 mM DTT (30 min, 56°C), and alkylate with 20 mM Iodoacetamide (30 min, dark).

    • Causality: Urea unfolds the rigidified crosslinked complex, exposing internal cleavage sites. SDS is strictly avoided as it heavily suppresses electrospray ionization (ESI) in mass spectrometry.

  • Step 5: Trypsin Digestion. Dilute urea to <2M and add Trypsin at a 1:50 enzyme-to-protein ratio. Digest overnight at 37°C.

    • Causality: Trypsin cleaves at the C-terminus of Lys and Arg. However, lysine residues modified by 1,7-diisothiocyanatoheptane lose their positive charge and are missed by trypsin. This predictable miscleavage is a critical algorithmic parameter during MS data search.

Phase 3: LC-MS/MS Acquisition & Analysis
  • Step 6: High-Resolution MS. Analyze peptides using an Orbitrap mass spectrometer via Data-Dependent Acquisition (DDA) with HCD/CID fragmentation.

    • Causality: High mass accuracy (<5 ppm) is required to distinguish true crosslinks from isobaric dead-end modifications. The thiourea bond is highly stable under standard HCD collision energies. Consequently, the crosslinked peptides fragment along their backbones (yielding b- and y-ions) while the crosslinker remains intact, allowing precise localization of the interacting residues.

References

  • Title: Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Source: RSC Publishing URL: [Link]

  • Title: A Sandwich-Type Impedimetric Immunosensor for the Detection of Tau-441 Biomarker Source: PMC / NIH URL: [Link]

  • Title: Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition Source: MDPI URL: [Link]

Sources

Comparative

Stability Showdown: A Comparative Guide to 1,7-Diisothiocyanatoheptane and Maleimide Linkers in Bioconjugation

For the discerning researcher, scientist, and drug development professional, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher, scientist, and drug development professional, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an in-depth, objective comparison of two prominent linker chemistries: the amine-reactive 1,7-diisothiocyanatoheptane and the thiol-reactive maleimide linkers. By examining their underlying chemical principles, stability profiles under physiological conditions, and the experimental data that defines their performance, this document serves as a crucial resource for designing robust and effective bioconjugates, from fluorescently labeled antibodies to advanced antibody-drug conjugates (ADCs).

Introduction to Linker Chemistries

The covalent linkage of molecules to proteins is a cornerstone of modern biotechnology and medicine. The stability of the bond formed between a linker and a biomolecule is paramount, as premature cleavage can lead to loss of function, off-target effects, and reduced therapeutic efficacy. Here, we dissect the chemistry of two distinct classes of linkers.

1,7-Diisothiocyanatoheptane: This homobifunctional crosslinker possesses two isothiocyanate (-N=C=S) groups, which readily react with primary amine groups, such as the N-terminus of a protein or the side chain of lysine residues, to form stable thiourea bonds. The heptane chain provides a flexible spacer arm between the conjugated molecules.

Maleimide Linkers: These linkers contain a maleimide group, a five-membered ring with a reactive double bond. They exhibit high specificity for sulfhydryl (thiol) groups, primarily found on cysteine residues. The reaction proceeds via a Michael addition to form a stable thioether bond.

Head-to-Head Stability Comparison: Thiourea vs. Thiosuccinimide Linkage

The in vivo stability of a bioconjugate is a complex interplay of chemical and biological factors. The following sections compare the stability of the linkages formed by 1,7-diisothiocyanatoheptane and maleimide linkers, drawing upon experimental evidence from the literature.

The Challenge of Maleimide Linker Instability: The Retro-Michael Reaction

While the maleimide-thiol reaction is efficient and highly specific, the resulting thiosuccinimide linkage is susceptible to a significant instability pathway known as the retro-Michael reaction.[1][2] This reversible reaction can lead to the cleavage of the thioether bond and the premature release of the conjugated payload.[2] The liberated maleimide-containing molecule can then react with other thiol-containing molecules in the biological milieu, such as glutathione or albumin, leading to "payload migration," off-target toxicity, and a diminished therapeutic window.[3]

The rate of this deconjugation can be substantial. Studies have shown that for traditional N-alkyl maleimide-based ADCs, the shedding rate of payloads in plasma can be as high as 50-75% within 7 to 14 days.[4] More specifically, some N-alkyl maleimide conjugates have demonstrated 35-67% deconjugation in serum over a 7-day period.[5]

Enhancing Maleimide Stability: The Role of Hydrolysis

A key strategy to overcome the instability of the thiosuccinimide linkage is to promote the hydrolysis of the succinimide ring.[1] This irreversible ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[2]

Several next-generation maleimide linkers have been engineered to accelerate this hydrolysis. For instance, N-aryl maleimides have been shown to significantly improve stability.[5] In comparative studies, ADCs prepared with N-aryl maleimides exhibited less than 20% deconjugation in both thiol-containing buffer and serum over 7 days, a marked improvement over their N-alkyl counterparts.[5]

Stability of the Thiourea Linkage: A Context-Dependent Profile

The thiourea bond formed from the reaction of an isothiocyanate with an amine is generally considered to be highly stable under physiological conditions. This stability is evident in the widespread and long-standing use of fluorescein isothiocyanate (FITC) for labeling antibodies and other proteins for applications like flow cytometry and immunofluorescence.[6][7][8] The resulting conjugates are known to be stable for extended periods when stored correctly.[6]

However, recent studies, particularly in the field of radiopharmaceuticals, have revealed a potential vulnerability of the thiourea linkage. In this context, the thiourea bond has been found to be susceptible to radiolysis, the cleavage of bonds by ionizing radiation from the conjugated radioisotope.[9][10] One study directly comparing a thiourea linkage with a more robust amide bond for a lead-212 labeled bioconjugate found the thiourea-linked conjugate to be unstable in vivo, leading to detachment of the radiometal-chelator complex.[1]

It is crucial to note that this instability appears to be primarily a concern in applications involving radioisotopes. For the majority of bioconjugation applications, such as ADCs where radiolysis is not a factor, the thiourea bond is expected to be significantly more stable than the unhydrolyzed thiosuccinimide linkage of a traditional maleimide.

Data-Driven Comparison of Linker Stability

The following table summarizes the available quantitative data on the stability of maleimide and isothiocyanate-based linkages under various conditions.

Linker TypeLinkageModel SystemIncubation ConditionsTime% Intact Conjugate / ObservationReference(s)
Traditional Maleimide (N-Alkyl) ThiosuccinimideADC in human plasma37°C7-14 days25-50% (payload loss)[4]
Traditional Maleimide (N-Alkyl) ThiosuccinimideADC in serum37°C7 days33-65%[5]
Next-Gen Maleimide (N-Aryl) ThiosuccinimideADC in serum37°C7 days>80%[5]
Hydrolyzed Maleimide Ring-opened succinamic acidADC in albumin solution37°C14 days~96.2%[4]
Isothiocyanate ThioureaRadiolabeled FAP inhibitorin vivo (mouse)-Unstable, detachment of radiometal-chelator complex[1]
Isothiocyanate ThioureaFITC-conjugated antibodiesStorageMonthsStable with proper storage[6]

Experimental Protocols

Protocol 1: Assessment of Maleimide Linker Stability via Thiol Exchange

This protocol assesses the stability of a maleimide-linked bioconjugate in the presence of a high concentration of a competing thiol, such as glutathione (GSH), to simulate the reducing environment in plasma.

Materials:

  • Purified maleimide-linked bioconjugate (e.g., ADC)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • L-Glutathione (reduced)

  • Reverse-phase HPLC system with a C4 or C8 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Thermostated incubator at 37°C

Procedure:

  • Prepare a stock solution of the maleimide-linked bioconjugate in PBS.

  • Prepare a stock solution of GSH in PBS.

  • In a microcentrifuge tube, mix the bioconjugate stock solution with the GSH stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.

  • Prepare a control sample of the bioconjugate in PBS without GSH.

  • Incubate both samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each tube.

  • Immediately analyze the aliquots by reverse-phase HPLC to separate the intact bioconjugate from any deconjugated species.

  • Quantify the peak areas to determine the percentage of intact bioconjugate over time.

Protocol 2: In Vitro Plasma Stability Assay

This protocol evaluates the stability of a bioconjugate in plasma from a relevant species.

Materials:

  • Purified bioconjugate

  • Plasma (human, mouse, rat, etc.)

  • Thermostated incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Spike the bioconjugate into the plasma at a final concentration of, for example, 100 µg/mL.

  • Incubate the plasma sample at 37°C.

  • At desired time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours), take an aliquot of the plasma sample.

  • Process the samples to precipitate plasma proteins (e.g., by adding acetonitrile).

  • Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate and any released payload.

Visualizing Linker Chemistry and Stability Pathways

Conjugation Reactions

Conjugation_Reactions cluster_isothiocyanate 1,7-Diisothiocyanatoheptane Chemistry cluster_maleimide Maleimide Chemistry Protein-NH2 Protein-NH₂ Thiourea_Bond Protein-NH-C(=S)-NH-(CH₂)₇-... Protein-NH2->Thiourea_Bond + Isothiocyanate Isothiocyanate S=C=N-(CH₂)₇-N=C=S Protein-SH Protein-SH Thiosuccinimide_Bond Protein-S-Succinimide Protein-SH->Thiosuccinimide_Bond + Maleimide Maleimide Maleimide Linker

Caption: Conjugation of 1,7-diisothiocyanatoheptane and maleimide linkers.

Maleimide Instability and Stabilization Pathways

Maleimide_Stability Thiosuccinimide Thiosuccinimide Linkage (Unstable) Retro_Michael Retro-Michael Reaction (Reversible) Thiosuccinimide->Retro_Michael Hydrolysis Hydrolysis (Irreversible) Thiosuccinimide->Hydrolysis Deconjugated Deconjugated Protein + Linker-Payload Retro_Michael->Deconjugated Ring_Opened Ring-Opened Succinamic Acid (Stable) Hydrolysis->Ring_Opened

Caption: Competing stability pathways for maleimide-thiol conjugates.

Conclusion: Selecting the Optimal Linker for Your Application

The choice between a 1,7-diisothiocyanatoheptane and a maleimide linker is not a one-size-fits-all decision. It requires a careful consideration of the specific application, the nature of the biomolecule, and the desired in vivo performance of the bioconjugate.

Maleimide linkers offer the advantage of high specificity for cysteine residues, enabling precise control over the conjugation site. However, the inherent instability of the thiosuccinimide linkage to retro-Michael reactions necessitates strategies to enhance stability, such as the use of next-generation, self-hydrolyzing maleimides. For applications where long-term in vivo stability is critical, such as in the development of ADCs, these stabilized maleimide platforms are often the preferred choice.

1,7-Diisothiocyanatoheptane linkers , forming robust thiourea bonds with amine residues, offer excellent chemical stability in most bioconjugation contexts. They are a reliable choice for applications where extreme stability is required and site-selectivity at lysine residues is acceptable. However, researchers in the field of radiopharmaceuticals should exercise caution, as the thiourea linkage has demonstrated susceptibility to radiolysis.

Ultimately, the optimal linker is one that balances reactivity, specificity, and, most importantly, stability in the intended biological environment. By understanding the nuances of each chemistry and leveraging the experimental data available, researchers can make informed decisions to advance the development of next-generation bioconjugates with improved therapeutic and diagnostic potential.

References

  • McNeil, B. L., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. [Link]

  • Zhang, X., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. RSC Medicinal Chemistry. [Link]

  • McNeil, B. L., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ResearchGate. [Link]

  • Gnet, P., et al. (2024). Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates. Bioconjugate Chemistry. [Link]

  • Gnet, P., et al. (2024). Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates. PubMed. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. [Link]

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. [Link]

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. [Link]

  • Barattini, C., et al. (2025). Blood serum stability of conjugates 1–3 and structure of thiol reactive reagents 4 and 5. ResearchGate. [Link]

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. [Link]

  • Jelesarov, I., & Bosshard, H. R. (2022). Quantification of Structural Integrity and Stability Using Nanograms of Protein by Flow-Induced Dispersion Analysis. MDPI. [Link]

  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Bentham Science. [Link]

  • Rodrigues, T., et al. (2024). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. RSC Publishing. [Link]

  • Wilson, A. J., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • iGEM. (n.d.). FluoroTag FITC Conjugation Kit (FITC1) - Technical Bulletin. iGEM. [Link]

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Validation

A Comparative Guide to the FT-IR Spectral Analysis of 1,7-diisothiocyanatoheptane and its Thiourea Derivatives

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectra of the bifunctional electrophile, 1,7-diisothiocyanatoheptane, and its corresponding bis-thiourea product formed upon reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectra of the bifunctional electrophile, 1,7-diisothiocyanatoheptane, and its corresponding bis-thiourea product formed upon reaction with a primary amine. For researchers in synthetic chemistry and drug development, FT-IR spectroscopy serves as a rapid, reliable, and non-destructive tool to monitor reaction progress and verify the formation of desired products. Here, we elucidate the key spectral transformations that confirm the conversion of the isothiocyanate functional group into a thiourea linkage, supported by experimental protocols and data.

The core of this analysis rests on a fundamental principle of vibrational spectroscopy: chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes. When a chemical reaction alters these bonds, the FT-IR spectrum changes in a predictable and interpretable way. The reaction between an isothiocyanate (-N=C=S) and a primary amine (-NH₂) is a classic nucleophilic addition that results in the formation of a thiourea derivative. This transformation is characterized by the disappearance of the highly distinctive isothiocyanate stretching band and the emergence of new bands associated with N-H and C-N bonds in the thiourea product.

The Chemical Transformation: From Isothiocyanate to Thiourea

The synthesis of thiourea derivatives from isothiocyanates is a robust and high-yielding reaction.[1] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group. This process, when applied to a diisothiocyanate like 1,7-diisothiocyanatoheptane, allows for the synthesis of symmetrical bis-thiourea compounds, which can be valuable as ligands, organocatalysts, or building blocks in polymer chemistry.

The workflow for this conversion is straightforward, typically involving the mixing of reactants in a suitable solvent at room temperature.[2]

G cluster_workflow Experimental Workflow Reactants 1,7-diisothiocyanatoheptane + Primary Amine (2 equiv.) Solvent Dissolve in Anhydrous Solvent (e.g., THF) Reactants->Solvent Reaction Stir at Room Temperature Solvent->Reaction Monitoring Monitor by TLC / FT-IR Reaction->Monitoring Workup Product Isolation (Precipitation/Filtration) Monitoring->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification Characterization Final Product Characterization (FT-IR, NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for the synthesis of a bis-thiourea product.

The underlying mechanism involves a nucleophilic attack followed by proton transfer, leading to the stable thiourea product.

G reactant1 R-N=C=S product R-NH-C(=S)-NH-R' reactant1->product Nucleophilic Addition reactant2 H₂N-R' reactant2->product

Caption: General reaction scheme for thiourea formation.

Experimental Protocols

To provide a practical basis for our spectral comparison, the following protocols outline the synthesis of a representative bis-thiourea product and the subsequent FT-IR analysis.

Protocol 1: Synthesis of N,N'-(heptane-1,7-diyl)bis(N'-propylthiourea)
  • Reactant Preparation: In a round-bottom flask, dissolve 1,7-diisothiocyanatoheptane (1.0 mmol) in 15 mL of anhydrous tetrahydrofuran (THF).

  • Amine Addition: To the stirred solution, add propylamine (2.0 mmol, 2.0 equivalents) dropwise at room temperature.

  • Reaction: Stir the resulting mixture at room temperature. The reaction is typically rapid, and a white precipitate often forms within minutes to hours.

  • Monitoring: Monitor the reaction's completion by taking a small aliquot of the reaction mixture, spotting it on a TLC plate, and ensuring the disappearance of the starting diisothiocyanate spot. An FT-IR check for the absence of the -N=C=S peak can also be performed.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. If a precipitate has formed, it can be collected by vacuum filtration and washed with cold hexane to remove any unreacted starting material.[2]

  • Purification: The crude solid product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure bis-thiourea product.

Protocol 2: FT-IR Spectral Acquisition
  • Instrumentation: Spectra were acquired using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of solid samples with minimal preparation.

  • Background Scan: A background spectrum of the clean, empty ATR crystal was recorded.

  • Sample Analysis: A small amount of the sample (either the liquid 1,7-diisothiocyanatoheptane or the solid thiourea product) was placed onto the ATR crystal.

  • Data Collection: The spectrum was recorded in the range of 4000–400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

FT-IR Spectral Comparison: Reactant vs. Product

The FT-IR spectra of the starting material and the final product show distinct and telling differences. The key to confirming the reaction is to identify the disappearance of reactant-specific peaks and the appearance of product-specific peaks.

Spectrum of 1,7-diisothiocyanatoheptane (Reactant)

The spectrum of the starting material is dominated by two main features:

  • -N=C=S Asymmetric Stretch: The most prominent and diagnostic peak for an isothiocyanate is a very strong and broad absorption band located in the 2200–2000 cm⁻¹ region.[3][4] This intense absorption is due to the asymmetric stretching of the cumulenic -N=C=S system and is a definitive marker for the starting material.

  • C-H Aliphatic Stretches: Strong to medium peaks are observed in the 2960–2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds within the heptane backbone.[5]

Spectrum of the bis-Thiourea Product

Upon successful reaction, the FT-IR spectrum undergoes a dramatic transformation:

  • Disappearance of the -N=C=S Band: The complete absence of the strong absorption band between 2200–2000 cm⁻¹ is the primary evidence that the isothiocyanate groups have been consumed.

  • Appearance of N-H Stretching Bands: New, moderately broad bands appear in the 3500–3100 cm⁻¹ region. These are characteristic of N-H stretching vibrations in the newly formed thiourea linkages.[6][7] The presence of hydrogen bonding can cause this band to be broad.

  • Appearance of Thiourea Backbone Bands: Several new peaks appear in the fingerprint region, which are characteristic of the thiourea structure:

    • N-H Bending: A medium to strong band typically appears around 1625–1585 cm⁻¹, attributed to the N-H in-plane bending vibration (amide II band equivalent).[6][8]

    • C-N Stretching: Asymmetric C-N stretching vibrations are observed around 1480–1450 cm⁻¹.[6][9]

    • C=S Stretching: The C=S stretching vibration often appears as a medium to weak band in the 1090–730 cm⁻¹ range.[6][8] Its position can be highly variable as it often couples with other vibrations.

Summary of Key Spectral Data

The following table summarizes the critical FT-IR absorption frequencies for identifying the reactant and confirming the formation of the thiourea product.

Vibrational Mode 1,7-diisothiocyanatoheptane (Reactant) Frequency (cm⁻¹) bis-Thiourea Product Frequency (cm⁻¹) Significance of Change
N-H StretchAbsent~3400 - 3150 (Broad, Medium)Appearance: Confirms addition of amine.
C-H Stretch (Aliphatic)~2930, ~2860 (Strong)~2930, ~2860 (Strong)Unchanged; confirms heptane backbone is intact.
-N=C=S Asymmetric Stretch~2100 (Very Strong, Broad)AbsentDisappearance: Confirms consumption of isothiocyanate.
N-H BendAbsent~1590 (Medium-Strong)Appearance: Confirms thiourea formation.
C-N Asymmetric StretchAbsent~1460 (Medium)Appearance: Confirms thiourea linkage.
C=S StretchAbsent~1088, ~730 (Variable)Appearance: Confirms thiourea moiety.

Conclusion

FT-IR spectroscopy provides an unequivocal method for monitoring the conversion of 1,7-diisothiocyanatoheptane to its corresponding bis-thiourea derivative. The stark contrast between the spectra of the reactant and product serves as a self-validating system for confirming the reaction's success. The disappearance of the intense isothiocyanate band around 2100 cm⁻¹ and the concurrent emergence of N-H stretching and bending vibrations provide a definitive spectral fingerprint for the formation of the thiourea product. This guide equips researchers with the foundational knowledge to confidently apply FT-IR spectroscopy for the analysis and verification of this important chemical transformation.

References

  • Rasayan Journal of Chemistry. (n.d.). OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS.
  • Jetir.Org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.
  • IOSR Journal. (2013, May 15). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.
  • Panicker, C. Y., Varghese, H. T., George, A., & Thomas, P. K. V. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 1, 173-178.
  • Strohmeier, G. A., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - NIH.
  • MDPI. (2024, November 23). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.
  • AKJournals. (n.d.). Thermal and FTIR spectral studies in various proportions of urea thiourea mixed crystal.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
  • TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamate derivatives from phthalimidoacyl isothiocyanates.
  • NIST. (n.d.). Thiourea.
  • Benchchem. (2025, December). Optimization of reaction conditions for thiourea synthesis from isothiocyanates.
  • Taylor & Francis Online. (2023, April 10). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review.
  • PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources.
  • International Journal of Academic Research and Development. (2026, March 5). FTIR study of urea and thiourea. Retrieved from International Journal of Academic Research and Development.
  • Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent.
  • ResearchGate. (n.d.). Direct determination of total isothiocyanate content in broccoli using attenuated total reflectance infrared Fourier transform spectroscopy.
  • Slideshare. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media.
  • Journal of the American Chemical Society. (n.d.). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Retrieved from Journal of the American Chemical Society.
  • MDPI. (2021, September 24). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
  • PMC. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
  • Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
  • PMC. (n.d.). Origin of thiocyanate spectral shifts in water and organic solvents.
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